Cimetidine sulfoxide
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLJLYVNQFCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969219 | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-72-8, 151258-41-2, 151258-42-3 | |
| Record name | Cimetidine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimetidine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMETIDINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cimetidine sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine sulfoxide is the primary and major metabolite of cimetidine, a well-known histamine H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.[1][2] The metabolic conversion of cimetidine to its sulfoxide form is a crucial aspect of its pharmacokinetic profile and is primarily mediated by hepatic enzymes.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for professionals in the fields of pharmaceutical research and drug development.
Chemical Structure and Properties
This compound is formed by the oxidation of the sulfur atom in the side chain of the cimetidine molecule.[3] This structural modification imparts distinct physicochemical properties to the metabolite compared to the parent drug.
Chemical Structure:
-
IUPAC Name: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
-
Molecular Formula: C₁₀H₁₆N₆OS
-
Canonical SMILES: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
-
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
The structure of this compound is characterized by the presence of an imidazole ring, a guanidine group, and a sulfoxide moiety. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.
Physicochemical Properties
This compound is typically a white to off-white solid. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 268.34 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (83.33 mg/mL) | |
| XLogP3 | -1.1 |
Metabolism and Signaling Pathway
The biotransformation of cimetidine to this compound is a key metabolic pathway. This S-oxidation is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver and small intestine.
The metabolic conversion can be visualized as follows:
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Serum Samples
This protocol describes the simultaneous determination of cimetidine and this compound in serum.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
To 0.5 mL of serum, add the internal standard (ornidazole).
-
Perform solid-phase extraction using a Bond Elut C18 column.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mobile phase for the separation of cimetidine, this compound, and the internal standard.
-
Flow Rate: As per standard laboratory practice.
-
Detection: UV detection at 229 nm.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Performance Characteristics:
| Parameter | Value | Reference |
| Absolute Recovery | 93% to 104% | |
| Minimum Detection Limit | 0.05 mg/L | |
| Linearity Range | Up to 7.5 mg/L | |
| Between-Run Precision (CV) | < 5% |
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.
Methodology:
-
Sample Application:
-
Spot the sample solution on a silica gel HPTLC plate (10 x 20 cm).
-
-
Chromatographic Development:
-
Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
-
Development Time: Approximately 20 minutes.
-
-
Densitometric Analysis:
-
Scan the plate at a suitable wavelength for this compound. For cimetidine, the detection wavelength is 218 nm.
-
Quantify the amount of this compound by measuring the peak area.
-
Performance Characteristics:
| Parameter | Value (for Cimetidine/Sulfoxide) | Reference |
| Rf Value | 0.85 / 0.59 |
Conclusion
This compound is a significant metabolite of cimetidine, and its formation is a critical factor in the overall disposition of the parent drug. Understanding its chemical properties, metabolic pathway, and analytical determination is paramount for researchers and professionals in drug development. The provided technical guide offers a comprehensive overview of these aspects, serving as a valuable resource for further investigation and application in pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis and Characterization of Cimetidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, is a widely used therapeutic agent for managing conditions related to gastric acid secretion. Its primary metabolite, cimetidine sulfoxide, is formed through the oxidation of the thioether group in the side chain of the parent molecule. Understanding the synthesis and characterizing the properties of this metabolite are crucial for comprehensive drug metabolism studies, impurity profiling, and the development of analytical standards. This technical guide provides a detailed overview of the laboratory synthesis of this compound from cimetidine, its purification, and its characterization using various spectroscopic and chromatographic techniques.
Introduction
Cimetidine is a potent antagonist of the histamine H2 receptor, which plays a pivotal role in the secretion of gastric acid in the stomach's parietal cells. The metabolic fate of cimetidine in vivo primarily involves the oxidation of the sulfur atom in its side chain to form this compound. This biotransformation is a key aspect of its pharmacokinetic profile. For researchers and professionals in drug development, the ability to synthesize and characterize this compound is essential for a variety of applications, including:
-
Pharmacokinetic and Drug Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of cimetidine.
-
Impurity and Degradant Analysis: Identifying and quantifying this compound as a potential impurity or degradation product in pharmaceutical formulations.
-
Development of Analytical Standards: Preparing pure this compound to serve as a reference standard for analytical method development and validation.
This guide presents detailed methodologies for the synthesis, purification, and comprehensive characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the selective oxidation of the thioether group in cimetidine. While several oxidizing agents can be employed, this guide details a common and effective method using meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Oxidation of Cimetidine
Materials:
-
Cimetidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cimetidine (1 equivalent) in dichloromethane (DCM) at room temperature.
-
Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the stirring cimetidine solution. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The reaction is typically complete within a few hours at room temperature.
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Experimental Workflow: Synthesis of this compound
Synthesis and isolation workflow for this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C10H16N6OS |
| Molecular Weight | 268.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point (as Dihydrochloride) | >180 °C (decomposes)[1] |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The oxidation of the sulfur atom leads to characteristic shifts in the signals of the neighboring protons and carbons.
1H NMR and 13C NMR Data (Predicted and based on related structures):
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Imidazole-CH | ~7.5 | ~135 |
| Imidazole-C | - | ~125 |
| Imidazole-C-CH3 | - | ~130 |
| Imidazole-CH3 | ~2.2 | ~10 |
| -CH2-S(O)- | ~3.8 | ~50 |
| -S(O)-CH2- | ~3.0 | ~35 |
| -CH2-NH- | ~3.4 | ~40 |
| N-CH3 | ~2.8 | ~28 |
| Guanidine-C | - | ~160 |
| Cyano-C | - | ~118 |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on the structure and data from similar compounds.
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands.
Key IR Absorption Bands:
| Wavenumber (cm-1) | Assignment |
| ~3300-3100 | N-H stretching (imidazole and guanidine) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~2200 | C≡N stretching (cyano group) |
| ~1620 | C=N stretching (imidazole and guanidine) |
| ~1050 | S=O stretching (sulfoxide) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Expected Mass Spectral Data:
| Parameter | Value |
| Molecular Ion [M+H]+ | m/z 269.118 |
| Major Fragments | Fragmentation will likely involve cleavage of the side chain, with characteristic losses corresponding to the guanidine and imidazole moieties. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification.
Typical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 220 nm.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mechanism of Action: Cimetidine and the H2 Receptor Signaling Pathway
Cimetidine exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[2][3] This action inhibits the secretion of gastric acid. The signaling pathway is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR).
Histamine H2 Receptor Signaling Pathway
References
In-Depth Technical Guide: The Biological Activity of Cimetidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetidine, a well-established histamine H2-receptor antagonist, undergoes metabolism in the body to form several byproducts, the most prominent of which is cimetidine sulfoxide. This document provides a comprehensive analysis of the biological activity of this primary metabolite. While research indicates that this compound is significantly less active than its parent compound in its effects on H2-receptors and drug metabolism, understanding its complete pharmacological and toxicological profile is crucial for a thorough assessment of cimetidine's overall effects. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and logical pathways to offer a clear and concise resource for scientific professionals.
Introduction
Cimetidine is a histamine H2-receptor antagonist that has been widely used to reduce gastric acid secretion. In vivo, cimetidine is metabolized primarily through S-oxidation of the thioether side chain, yielding this compound.[1] This metabolite accounts for a significant portion of the administered dose excreted in urine.[2] While the pharmacological activity of cimetidine is well-documented, the biological effects of its sulfoxide metabolite are less extensively characterized. This guide aims to consolidate the existing knowledge on the biological activity of this compound.
Pharmacological Activity
Histamine H2-Receptor Antagonism
The primary pharmacological action of cimetidine is the competitive antagonism of histamine at H2-receptors, leading to a reduction in gastric acid secretion. Studies on its major metabolite, this compound, have consistently shown that it is substantially less potent in this regard.
Qualitative Assessment: Early research into the metabolism of cimetidine identified this compound as a major metabolite and qualitatively described it as being less active than the parent compound as an H2-receptor antagonist.[1]
Quantitative Assessment: Direct quantitative data, such as IC50 or Ki values for the binding of this compound to the histamine H2-receptor, are not readily available in the published literature. The general consensus is that its contribution to the overall H2-receptor antagonist effect of a cimetidine dose is minimal.
Inhibition of Cytochrome P450 Enzymes
Cimetidine is a known inhibitor of various cytochrome P450 (CYP) enzymes, a property that underlies many of its drug-drug interactions. Research has demonstrated that this compound is a much less potent inhibitor of microsomal drug metabolism compared to cimetidine.[3]
Qualitative Assessment: In vitro and in vivo studies in rodents have shown that this compound is "much less inhibitory" than cimetidine with respect to microsomal oxidative drug metabolism.[3] Another study investigating the inhibition of acetaminophen oxidation found the inhibitory effect of this compound to be "quantitatively less" than that of cimetidine.
Quantitative Data Summary: Specific Ki or IC50 values for the inhibition of individual CYP isozymes by this compound are not well-documented in the literature, reinforcing the understanding that its clinical impact on drug metabolism is likely insignificant compared to the parent drug.
Data Presentation
Table 1: Comparative Biological Activity of Cimetidine and this compound
| Biological Activity | Cimetidine | This compound | Reference |
| H2-Receptor Antagonism | Potent competitive antagonist | Less active than cimetidine | |
| Inhibition of Microsomal Drug Metabolism | Potent inhibitor | Much less inhibitory than cimetidine | |
| Inhibition of Acetaminophen Oxidation | Dose-dependent inhibition | Quantitatively less inhibition than cimetidine |
Toxicology Profile
While comprehensive toxicological studies specifically on this compound are limited, hazard classifications from regulatory bodies provide some insight into its potential risks.
Table 2: GHS Hazard Classifications for this compound
| Hazard Statement | Classification |
| Suspected of causing cancer | Carcinogenicity (Category 2) |
| May damage fertility or the unborn child | Reproductive toxicity (Category 1B) |
Source: PubChem CID 62949
It is important to note that these classifications are based on available data and may not reflect the full toxicological profile. The in vivo concentrations of this compound following therapeutic doses of cimetidine are a key factor in determining the clinical relevance of these potential hazards.
Experimental Protocols
Detailed experimental protocols specifically designed for the evaluation of this compound are scarce in the literature. However, the methodologies used to assess the activity of cimetidine can be adapted for its metabolite.
Histamine-Stimulated Adenylate Cyclase Assay
This in vitro assay is a functional measure of H2-receptor antagonism. The principle is that H2-receptor activation by histamine stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist will inhibit this response.
Protocol Outline:
-
Preparation of Gastric Mucosal Cells: Isolate gastric mucosal cells from a suitable animal model (e.g., guinea pig).
-
Incubation: Incubate the cells with varying concentrations of the test compound (this compound) for a predetermined time.
-
Stimulation: Add a fixed concentration of histamine to stimulate the H2-receptors.
-
cAMP Measurement: After a set incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the concentration of the antagonist against the percentage inhibition of the histamine-stimulated cAMP production to determine the IC50 value.
In Vitro Microsomal Enzyme Inhibition Assay
This assay assesses the potential of a compound to inhibit cytochrome P450 enzymes.
Protocol Outline:
-
Microsome Preparation: Prepare liver microsomes from a relevant species (e.g., rat or human).
-
Incubation Mixture: Prepare an incubation mixture containing the microsomes, a specific CYP substrate (e.g., a fluorescent probe), and varying concentrations of the inhibitor (this compound).
-
Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.
-
Metabolite Detection: After a specific time, stop the reaction and measure the formation of the metabolite using a suitable analytical method (e.g., fluorescence or LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
Protocol Outline:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualizations
Cimetidine Metabolism
Caption: Metabolic pathway of cimetidine to this compound.
H2-Receptor Antagonism Workflow
Caption: Workflow for assessing H2-receptor antagonism.
Logical Relationship of Biological Activity
Caption: Comparative biological activity of cimetidine and its sulfoxide.
Conclusion
This compound is the primary metabolite of cimetidine, formed via S-oxidation. The available evidence consistently indicates that its biological activity, particularly concerning histamine H2-receptor antagonism and cytochrome P450 inhibition, is significantly lower than that of the parent drug. While toxicological data suggests potential for carcinogenicity and reproductive toxicity, the clinical significance of these findings at therapeutic concentrations of cimetidine remains to be fully elucidated. Further research, including the generation of quantitative activity data (IC50, Ki) and detailed toxicological studies, would be beneficial for a more complete understanding of the role of this compound in the overall pharmacological and safety profile of cimetidine.
References
Cimetidine Sulfoxide: An In-Depth Analysis of its Role as a Histamine H2 Receptor Antagonist
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a foundational molecule in the treatment of acid-related gastrointestinal disorders, functions as a competitive antagonist at the histamine H2 receptor. Its primary metabolite, cimetidine sulfoxide, has been a subject of interest regarding its own pharmacological activity. This technical guide provides a comprehensive review of the available scientific literature on cimetidine and its sulfoxide metabolite, with a focus on their interaction with the histamine H2 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and metabolic processes through standardized diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While extensive data exists for cimetidine, this paper also highlights the current knowledge gap regarding the direct H2 receptor antagonist activity of this compound.
Introduction
The discovery of histamine H2 receptor antagonists revolutionized the management of peptic ulcer disease and gastroesophageal reflux disease (GERD). Cimetidine was the first clinically successful member of this class, fundamentally altering the therapeutic landscape by effectively reducing gastric acid secretion.[1] The mechanism of action for H2 receptor antagonists is the competitive blockade of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the histamine-stimulated pathway for gastric acid production.
Cimetidine is extensively metabolized in the liver, with this compound being the major metabolite.[3] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of cimetidine's overall effect and safety profile. This whitepaper will delve into the specifics of H2 receptor antagonism by cimetidine and explore the available evidence, or lack thereof, for similar activity in its sulfoxide metabolite.
Quantitative Pharmacodynamic Data
A critical aspect of characterizing a receptor antagonist is the quantitative assessment of its binding affinity and functional potency. For cimetidine, several key parameters have been established through various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Cimetidine | |||
| KB | 7.9 x 10-7 M | Isolated Guinea-Pig Atrium | [4] |
| KB | 8.1 x 10-7 M | Isolated Electrically-Stimulated Rat Uterus | [4] |
| pA2 | 6.1 | Isolated Guinea-Pig Atrium & Rat Uterus | |
| pA2 | 6.41 | Isolated Guinea Pig Gastric Glands | |
| Kd (high affinity) | 0.41 x 10-6 M | Isolated Guinea Pig Gastric Glands | |
| Kd (low affinity) | 12.8 x 10-6 M | Isolated Guinea Pig Gastric Glands | |
| EC50 | ~2.5 µM | Human Volunteers (in vivo) | |
| This compound | |||
| KB, pA2, Kd, EC50 | Not Reported in Searched Literature | - | - |
Note: The table clearly indicates a significant gap in the literature regarding the direct quantitative assessment of this compound's activity at the histamine H2 receptor. While it is identified as a metabolite of an H2 receptor antagonist, its own antagonist properties have not been quantitatively defined in the reviewed literature. One study did note that this compound is significantly less inhibitory than cimetidine concerning microsomal drug metabolism, a distinct mechanism from H2 receptor antagonism.
Experimental Protocols
The quantitative data presented for cimetidine were derived from established pharmacological assays. Understanding these methodologies is essential for interpreting the data and for designing future research.
In Vitro Antagonism on Isolated Tissues
The determination of KB and pA2 values for cimetidine was performed using classical pharmacological preparations of isolated guinea-pig atrium and electrically-stimulated rat uterus.
-
Tissue Preparation: Guinea-pig atria and rat uteri are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The tissues are stimulated to contract. In the case of the atrium, the spontaneous beat is measured. For the rat uterus, electrical field stimulation is applied.
-
Histamine Challenge: Cumulative concentration-response curves to histamine are generated to establish a baseline.
-
Antagonist Incubation: The tissues are then incubated with varying concentrations of cimetidine for a defined period.
-
Repeat Histamine Challenge: The histamine concentration-response curves are repeated in the presence of cimetidine.
-
Data Analysis: The parallel rightward shift of the dose-response curve in the presence of a competitive antagonist allows for the calculation of the KB (the dissociation constant of the antagonist-receptor complex) and the pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve).
Radioligand Binding Assays
The Kd (dissociation constant) for cimetidine was determined using radioligand binding studies on plasma membranes from isolated guinea pig gastric glands.
-
Membrane Preparation: Gastric glands are isolated from guinea pig stomachs, and the plasma membranes are prepared through a series of homogenization and centrifugation steps.
-
Radioligand: A radiolabeled form of cimetidine, such as 3H-cimetidine, is used.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled cimetidine (for competition binding) or with varying concentrations of the radioligand alone (for saturation binding).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed to determine the Kd and the maximum number of binding sites (Bmax). Competition binding data are analyzed to determine the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.
In Vivo Inhibition of Gastric Acid Secretion
The EC50 for cimetidine's effect on gastric acid secretion was determined in human volunteers.
-
Study Population: Healthy male volunteers are selected for the study.
-
Stimulation of Gastric Acid Secretion: Gastric acid secretion is stimulated using a secretagogue such as histamine or pentagastrin, administered via intravenous infusion.
-
Gastric Acid Measurement: Gastric contents are continuously aspirated through a nasogastric tube, and the acid output is measured by titration.
-
Cimetidine Administration: Cimetidine is administered intravenously at various infusion rates.
-
Data Analysis: The percentage inhibition of stimulated acid secretion is calculated at different cimetidine concentrations, and the EC50 (the concentration of the drug that produces 50% of the maximal effect) is determined.
Signaling Pathways and Metabolism
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language for Graphviz.
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling cascade in gastric parietal cells.
Cimetidine Metabolism
Caption: Metabolic pathways of cimetidine.
Experimental Workflow for In Vitro Antagonism
Caption: Workflow for determining in vitro H2 receptor antagonism.
Discussion and Future Directions
The data unequivocally establish cimetidine as a competitive antagonist of the histamine H2 receptor. Its binding affinity and functional potency have been well-characterized through a variety of experimental approaches. However, a significant knowledge gap exists concerning the H2 receptor antagonist activity of its primary metabolite, this compound. The lack of published Ki, IC50, or pA2 values for this compound makes a direct comparison of its potency with the parent drug impossible.
This absence of data is a critical point for consideration in drug development and clinical pharmacology. While this compound is generally considered to be less active, the extent of its contribution, if any, to the overall therapeutic or off-target effects of cimetidine remains to be definitively elucidated.
Future research should prioritize the following:
-
Quantitative H2 Receptor Binding Studies: Performing radioligand binding assays with this compound to determine its Ki or Kd at the H2 receptor.
-
Functional Antagonism Assays: Conducting in vitro functional assays, such as measuring cAMP accumulation in response to histamine in the presence of this compound, to determine its pA2 value.
-
In Vivo Studies: Investigating the effect of directly administered this compound on gastric acid secretion in animal models.
Conclusion
Cimetidine is a well-understood histamine H2 receptor antagonist with a clearly defined pharmacodynamic profile. In contrast, its major metabolite, this compound, lacks direct quantitative evidence of H2 receptor antagonist activity in the currently reviewed scientific literature. While it is a product of the metabolism of a potent H2 receptor antagonist, its own pharmacological activity at this receptor remains uncharacterized. For a complete understanding of cimetidine's in vivo effects, further investigation into the direct H2 receptor interactions of this compound is warranted. This whitepaper serves as a comprehensive guide to the current knowledge and highlights the existing gaps to guide future research endeavors in this area.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cimetidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine sulfoxide is the primary metabolite of cimetidine, a widely used histamine H2-receptor antagonist. Understanding the physicochemical properties and analytical methodologies for this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic formation pathway. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.
Chemical and Physical Properties
This compound is a polar metabolite of cimetidine, formed by the oxidation of the thioether group. Its physical and chemical properties are summarized below.
General Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Chemical Formula | C₁₀H₁₆N₆OS | [2] |
| Molecular Weight | 268.34 g/mol | [2] |
| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | [2] |
| CAS Number | 54237-72-8 | [2] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | >180°C (decomposes) (for the dihydrochloride salt) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Metabolic Pathway of Cimetidine to this compound
Cimetidine is primarily metabolized in the liver to this compound. This biotransformation is catalyzed by the cytochrome P450 (CYP450) enzyme system and flavin-containing monooxygenases (FMOs).
Experimental Protocols
This section details the methodologies for the synthesis and analytical quantification of this compound.
Synthesis of this compound
The following is a representative protocol for the chemical synthesis of this compound via the oxidation of cimetidine. This method is based on general procedures for thioether oxidation.
Materials:
-
Cimetidine
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve cimetidine in a suitable solvent such as a mixture of dichloromethane and glacial acetic acid in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate:methanol:ammonia).
-
Quenching: Once the reaction is complete (disappearance of the cimetidine spot on TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by column chromatography or recrystallization to obtain a pure product.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the simultaneous determination of cimetidine and this compound in biological matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
Sample Preparation (from Plasma):
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant containing cimetidine and this compound can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE).
Standard Curve Preparation:
-
Prepare a series of standard solutions of cimetidine and this compound of known concentrations in the appropriate matrix (e.g., drug-free plasma).
-
Analyze these standards using the HPLC method described above.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Analytical Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This method provides an alternative for the separation and quantification of cimetidine and its sulfoxide derivative.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate:isopropanol:20% ammonia (9:5:4, v/v/v).
-
Detection: Densitometric scanning at 218 nm.
Procedure:
-
Sample Application: Apply standard and sample solutions to the HPTLC plate as bands.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Drying: After development, dry the plate thoroughly.
-
Quantification: Scan the dried plate using a densitometer at 218 nm and quantify the analytes by comparing the peak areas of the samples to those of the standards.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR of Cimetidine (for comparison, in DMSO-d₆):
-
δ 7.48 (s, 1H, imidazole CH)
-
δ 7.18 (s, 1H, NH)
-
δ 3.65 (s, 2H, CH₂S)
-
δ 3.31 (t, 2H, NCH₂)
-
δ 2.70 (t, 2H, SCH₂)
-
δ 2.57 (s, 3H, NCH₃)
-
δ 2.13 (s, 3H, imidazole CH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹. The other characteristic peaks of the cimetidine backbone would also be present.
-
Key IR Absorptions of Cimetidine (for comparison):
-
N-H stretching: ~3240 cm⁻¹
-
C=N stretching (imidazole): ~1597 cm⁻¹
-
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (268.34 g/mol ). The fragmentation pattern would be influenced by the presence of the sulfoxide group and the imidazole and guanidine moieties.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work related to drug metabolism, pharmacokinetics, and analytical chemistry. The visualization of the metabolic pathway offers a clear understanding of the in vivo formation of this key metabolite. Further research to fully characterize the spectroscopic properties and to determine a precise melting point for the free base would be beneficial to the scientific community.
References
Cimetidine Sulfoxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine sulfoxide, the primary metabolite of the histamine H2-receptor antagonist cimetidine, is a critical molecule in understanding the pharmacokinetics and metabolism of its parent drug. This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its quantification, and its pharmacokinetic profile. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers and professionals in drug development and analysis.
Chemical Identity
This compound is formed through the oxidation of the sulfur atom in the side chain of cimetidine.[1] Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 54237-72-8 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₆N₆OS | |
| Molecular Weight | 268.34 g/mol | |
| Synonyms | (±)-Cimetidine S-oxide, SKF-92452 |
Metabolism and Pharmacokinetics
Cimetidine is metabolized in the liver to this compound and hydroxymethylcimetidine. The sulfoxide metabolite accounts for approximately 10-15% of the total elimination of cimetidine. The enzymes implicated in the metabolism of cimetidine include both cytochrome P450 and flavin-containing monooxygenases.
The pharmacokinetic parameters of cimetidine and this compound have been studied in various patient populations. The following table summarizes key pharmacokinetic data in patients with normal and impaired renal function after a single intravenous dose of 200 mg cimetidine.
| Parameter | Normal Renal Function | Severe Renal Failure |
| Cimetidine Excretion (unchanged) | 47.3% | 2.2% |
| This compound Excretion | 12.8% | 0.5% |
| Cimetidine Plasma T₁/₂ (half-life) | 2.0 h | 3.9 h |
| This compound Plasma T₁/₂ | 1.7 h | No elimination phase observed |
Metabolic Pathway of Cimetidine
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Serum Samples
A robust HPLC method for the simultaneous determination of cimetidine and this compound in serum has been developed.
Experimental Protocol:
-
Sample Preparation:
-
To 0.5 mL of serum, add an internal standard (e.g., ornidazole).
-
Perform solid-phase extraction using a Bond Elut C18 analytical column.
-
Elute the analytes from the column.
-
-
Chromatographic Conditions:
-
Column: Ultrasphere C18 reversed-phase column.
-
Detection: UV detection at 229 nm.
-
Mobile Phase: Specific composition should be optimized, but a common approach involves a buffered aqueous-organic mobile phase.
-
Flow Rate: Maintain a constant flow rate for reproducible results.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of cimetidine and this compound in the samples by comparing their peak areas to the calibration curve.
-
Method Performance:
| Parameter | Cimetidine | This compound |
| Absolute Recovery | 94 to 103% | 93 to 104% |
| Minimum Detection Limit | 0.1 mg/L | 0.05 mg/L |
| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L |
| Between-Run Precision | < 5% CV | < 5% CV |
Data sourced from a study on the quantitation of cimetidine and this compound in serum.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a selective and accurate method for the determination of cimetidine in the presence of its sulfoxide derivative.
Experimental Protocol:
-
Sample Application:
-
Spot the samples onto silica gel HPTLC plates (10 x 20 cm).
-
-
Chromatographic Development:
-
Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
-
Development: Allow the chromatogram to develop for approximately 20 minutes.
-
Rf Values: Cimetidine (0.85), this compound (0.59).
-
-
Densitometric Analysis:
-
Record peak areas at a detection wavelength of 218 nm.
-
-
Quantification:
-
Plot the relationship between concentration and the corresponding peak area over a range of 5-50 µ g/spot .
-
Method Performance:
| Parameter | Value |
| Mean Recovery | 100.39% ± 1.33% |
Data sourced from a study on the determination of cimetidine and its sulfoxide derivative.
Experimental Workflow for HPLC Analysis
References
- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacokinetics of cimetidine and its sulphoxide metabolite in patients with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cimetidine and its sulphoxide metabolite during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Dawn of a New Era in Ulcer Treatment: A Technical Guide to the Discovery and Metabolism of Cimetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of cimetidine, a landmark drug that revolutionized the treatment of peptic ulcer disease. We delve into the pioneering work of Sir James Black and the principles of rational drug design that led to its development. The guide details the metabolic pathways of cimetidine, including sulfoxidation and hydroxylation, and the enzymes responsible for these transformations. Quantitative pharmacokinetic data are presented in structured tables for clear comparison. Furthermore, we outline the detailed methodologies of key experiments that were instrumental in elucidating cimetidine's metabolism and its significant impact on the cytochrome P450 enzyme system, a cornerstone of its drug-drug interaction profile. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.
A Paradigm Shift in Gastroenterology: The Discovery and History of Cimetidine
The story of cimetidine is a testament to the power of rational drug design, a concept championed by the Nobel laureate Sir James Black.[1][2] Prior to the 1970s, the treatment for peptic ulcers was largely limited to antacids, which offered only temporary relief, and invasive surgery.[2] The prevailing understanding was that histamine stimulated gastric acid secretion, yet traditional antihistamines, which targeted what would become known as H1 receptors, were ineffective in treating ulcers.[3]
Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) postulated the existence of a second type of histamine receptor, which they designated the H2 receptor, located on gastric parietal cells.[3] Their hypothesis was that blocking this receptor would inhibit acid production. This marked a shift from the common trial-and-error method of drug discovery to a targeted, mechanism-based approach.
The research journey began with the histamine molecule itself, systematically modifying its structure to create an antagonist. This led to the development of burimamide, the first H2 receptor antagonist, which, while effective, had poor oral bioavailability. Further molecular refinement resulted in metiamide, which was more potent but associated with toxicity concerns due to its thiourea group. The culmination of this meticulous process was the synthesis of cimetidine in the mid-1970s, a potent, orally active H2 receptor antagonist with a favorable safety profile. Marketed as Tagamet, cimetidine quickly became a blockbuster drug, profoundly changing the management of acid-related gastrointestinal disorders.
The Metabolic Journey of Cimetidine
Cimetidine is primarily eliminated from the body through a combination of renal excretion of the unchanged drug and hepatic metabolism. In the liver, cimetidine undergoes several biotransformation reactions, primarily mediated by the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.
The main metabolic pathways are:
-
S-oxidation: The most significant metabolic pathway, leading to the formation of cimetidine sulfoxide. This metabolite is pharmacologically inactive.
-
Hydroxylation: A minor pathway involving the hydroxylation of the methyl group on the imidazole ring to form 5-hydroxymethyl cimetidine.
-
Guanidine Urea Formation: This is considered a minor metabolic route.
-
N'-Glucuronidation: A more recently identified pathway involving conjugation with glucuronic acid to form cimetidine-N'-glucuronide.
A significant portion of an administered dose of cimetidine is excreted unchanged in the urine.
Visualizing the Metabolic Pathways
The metabolic transformation of cimetidine can be visualized through the following pathway diagram.
References
The Role of Cimetidine Sulfoxide in Drug Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetidine, a well-established histamine H2-receptor antagonist, is known to influence multiple drug signaling pathways, primarily through its interaction with histamine receptors and inhibition of cytochrome P450 (CYP) enzymes. Its principal metabolite, cimetidine sulfoxide, is formed in the liver and excreted via the kidneys. While the parent compound's pharmacological activities are extensively documented, this compound is generally considered to be a less active metabolite. This guide synthesizes the available technical data on this compound's role in drug signaling, contextualized by the known effects of cimetidine. Current research indicates that this compound has significantly lower activity at key pharmacological targets compared to its parent compound, suggesting a minimal direct role in modulating major signaling pathways.
Cimetidine Metabolism and the Formation of this compound
Cimetidine is primarily metabolized in the liver, with this compound being the major metabolic product.[1][2] This biotransformation involves the S-oxidation of the thioether side chain.[1] Following oral administration, a significant portion of cimetidine is excreted unchanged in the urine, while this compound accounts for a smaller fraction of the eliminated dose.[1]
Interaction with Cytochrome P450 Enzymes
Cimetidine is a well-known inhibitor of several cytochrome P450 isoenzymes, which can lead to numerous drug-drug interactions.[3] In contrast, this compound exhibits significantly weaker inhibitory activity on CYP enzymes.
A comparative study on the interaction of cimetidine and its metabolites with cytochrome P450 enzymes from phenobarbital-pretreated rat liver microsomes provided quantitative data on their inhibitory potential. The results clearly demonstrate that cimetidine S-oxide has a substantially higher IC50 value compared to the parent compound, indicating a much lower affinity for and inhibition of these enzymes.
| Compound | Enzyme Preparation | IC50 (mmol/L) |
| Cimetidine | Partially purified CYPs from phenobarbital-pretreated rats | 0.14 |
| Cimetidine S-oxide | Partially purified CYPs from phenobarbital-pretreated rats | 3.15 |
| Table 1: Comparative Inhibition of Cytochrome P450 by Cimetidine and Cimetidine S-oxide |
This significant difference in inhibitory potency suggests that the formation of this compound represents a detoxification pathway, reducing the potential for drug-drug interactions mediated by CYP inhibition.
References
An In-depth Technical Guide to the Solubility and Stability of Cimetidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine. A thorough understanding of these physicochemical properties is critical for its quantification in biological matrices, for assessing its potential pharmacological or toxicological effects, and for the development of analytical methods. This document compiles available data on the solubility of this compound in various solvents and details its stability under different stress conditions. Furthermore, it outlines relevant experimental protocols for the determination of these properties and discusses potential degradation pathways.
Introduction
Cimetidine, a widely used histamine H2-receptor antagonist, is metabolized in the liver to form this compound as its main metabolite.[1] The formation of this sulfoxide derivative is a result of the oxidation of the side-chain sulfur atom. While the pharmacological activity of cimetidine is well-established, a comprehensive understanding of the physicochemical properties of its sulfoxide metabolite is essential for bioanalytical method development, pharmacokinetic studies, and safety assessments. This guide focuses on two key parameters: solubility and stability.
Solubility of this compound
The solubility of a compound dictates its behavior in various biological and experimental settings. This compound is a white to off-white solid.[2] The sulfoxide group can influence the compound's solubility compared to its parent compound, cimetidine.[2]
Quantitative Solubility Data
Quantitative solubility data for this compound is crucial for preparing stock solutions, developing formulations, and designing in vitro assays. The available data is summarized in the table below. For comparison, solubility data for the parent compound, cimetidine, is also included where available.
| Solvent System | This compound Solubility | Cimetidine Solubility | Reference(s) |
| Water | Soluble up to 100 mM | 11.4 mg/mL (at 37 °C) | |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (requires heating and sonication) | 30 mg/mL | |
| Methanol | Slightly soluble | Freely soluble | |
| Ethanol | - | ~1 mg/mL | |
| Dimethylformamide (DMF) | - | ~30 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | - | ~0.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | - | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | - |
Note: The solubility of this compound in common organic solvents such as ethanol, isopropanol, acetone, and acetonitrile is not extensively reported in the literature. Further experimental determination is recommended for specific applications.
Stability of this compound
The stability of this compound is a critical parameter for ensuring accurate analytical measurements and for understanding its persistence and potential degradation in various environments. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Degradation Pathways
Cimetidine itself is known to degrade via hydrolysis and oxidation. The primary degradation pathways for cimetidine involve the oxidation of the thioether to form this compound, and the hydrolysis of the cyanoguanidine group.
While specific degradation pathways for this compound are not extensively detailed in the reviewed literature, general knowledge of sulfoxide and imidazole chemistry suggests potential routes of degradation.
-
Oxidative Degradation: The sulfoxide moiety could be further oxidized to a sulfone. The imidazole ring is also susceptible to oxidative cleavage.
-
Hydrolytic Degradation: The stability of the sulfoxide bond and the imidazole ring under acidic and basic conditions would determine the extent of hydrolytic degradation. The cyanoguanidine moiety, if still present, could also be susceptible to hydrolysis.
-
Photodegradation: While cimetidine is resistant to direct photolysis, it can be degraded by singlet oxygen. The photosensitivity of the imidazole moiety in other molecules has been noted. The photostability of this compound requires specific investigation.
-
Thermal Degradation: Cimetidine has been shown to undergo thermal transformation to a stable N3-enamino tautomer at high temperatures (160-180°C). The thermal stability of this compound needs to be independently evaluated.
A study on the oxidative degradation of cimetidine using various processes (chlorination, ozonation, photocatalysis, and photolysis) identified seven degradation products, which were mainly formed by the oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage.
Identified Degradation Products of Cimetidine
A study involving the reaction of cimetidine with Fenton reagent, which simulates mixed-function oxidase metabolism, identified the following products:
-
This compound
-
N-desmethylcimetidine
-
N-desmethylthis compound
-
Cimetidine guanylurea
-
5-hydroxymethylimidazole derivative of this compound
These products provide insight into the potential further degradation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of solubility and stability.
Solubility Determination
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This high-throughput method is often used in early drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor the formation of precipitate over a defined period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection.
Stability Testing (Forced Degradation)
Forced degradation studies are performed to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixture).
-
Stress Conditions: Subject the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solution to UV and/or visible light.
-
-
Time Points: Withdraw samples at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: UV detection is suitable for cimetidine and its derivatives.
-
Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The method's ability to separate this compound from its known and potential degradation products must be demonstrated. A photodiode array (PDA) detector can be used to assess peak purity.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability testing of this compound.
Potential Degradation Pathway of Cimetidine
Caption: Potential degradation pathways of cimetidine.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While some quantitative solubility data in aqueous and DMSO-based systems are available, a comprehensive solubility profile in a wider range of organic solvents is lacking. Similarly, while the formation of this compound as a primary degradation product of cimetidine is well-documented, detailed studies on the intrinsic stability and degradation pathways of this compound itself are limited. For researchers and drug development professionals, it is recommended that specific solubility and stability studies be conducted for this compound under conditions relevant to their applications. The development and validation of a robust stability-indicating HPLC method are paramount for accurate quantification and impurity profiling. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting such investigations.
References
- 1. Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of the process and structural elucidation of one of the products as a stable N3-enamino tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cimetidine and its sulphoxide metabolite during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine Sulfoxide: A Technical Overview of a Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine sulfoxide is the principal metabolite of cimetidine, a widely-known histamine H2-receptor antagonist.[1][2][3] While the therapeutic effects of cimetidine are well-documented, the independent pharmacological activity and potential therapeutic applications of its sulfoxide metabolite remain largely unexplored and are not well-documented.[4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, pharmacokinetic profile, and the limited data available on its biological activity. This document aims to consolidate existing knowledge and identify gaps in research to guide future investigations into the potential therapeutic relevance of this metabolite.
Introduction
Cimetidine, a histamine H2-receptor antagonist, has been extensively used for the treatment of acid-peptic disorders, including duodenal and gastric ulcers.[5] The biotransformation of cimetidine in the body leads to the formation of several metabolites, with this compound being the most significant. Understanding the properties of this primary metabolite is crucial for a complete comprehension of the pharmacology and toxicology of cimetidine. This whitepaper will delve into the known characteristics of this compound, with a focus on quantitative data, metabolic pathways, and areas requiring further research.
Metabolism of Cimetidine to this compound
The formation of this compound occurs primarily in the liver through the S-oxidation of the parent cimetidine molecule. This metabolic process is a key pathway for the elimination of cimetidine.
Caption: Metabolic conversion of cimetidine.
Quantitative Pharmacokinetic Data
Limited quantitative data is available for this compound, primarily from studies investigating the pharmacokinetics of cimetidine. The following table summarizes key comparative parameters.
| Parameter | Cimetidine | This compound | Species | Source |
| Primary Metabolite Status | - | Yes, primary metabolite | Human, Rat, Dog | |
| Enantiomeric Ratio in Urine (+/-) | Not Applicable | 57:43 | Rat | |
| Inhibition of Acetaminophen Oxidation | Significant | Quantitatively less than cimetidine | Rat, Human |
Biological Activity and Therapeutic Potential
The biological activity of this compound appears to be significantly less potent than its parent compound, cimetidine. The primary focus of existing research has been on its role as a metabolite rather than an active therapeutic agent.
Histamine H2-Receptor Antagonism
While cimetidine is a potent histamine H2-receptor antagonist, there is a lack of substantial evidence to suggest that this compound possesses similar activity. The structural modification from a sulfide to a sulfoxide likely alters its binding affinity for the H2-receptor.
Enzyme Inhibition
Studies have shown that cimetidine is an inhibitor of various cytochrome P450 (CYP) enzymes. Research on acetaminophen metabolism indicates that this compound has a weaker inhibitory effect on its oxidation compared to cimetidine. This suggests that the sulfoxidation of cimetidine reduces its potential for drug-drug interactions mediated by CYP inhibition.
Experimental Protocols
Detailed experimental protocols specifically designed to evaluate the therapeutic effects of this compound are scarce in the published literature. However, methods for its quantification and studies on the metabolism of cimetidine provide some insight into relevant experimental designs.
In Vitro Metabolism Studies
-
Objective: To investigate the enzymatic conversion of cimetidine to this compound.
-
Methodology:
-
Incubate cimetidine with mammalian small intestinal microsomes from different species (e.g., rabbit jejunal microsomes).
-
Utilize cofactors such as NADPH.
-
Employ inhibitors of flavin-containing monooxygenases and cytochrome P450 enzymes to identify the key enzymes involved in sulfoxidation.
-
Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Caption: In vitro metabolism workflow.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is the primary, but largely inactive, metabolite of cimetidine. Its therapeutic effects are considered to be minimal in comparison to the parent drug. The primary role of this compound in pharmacology is as a marker of cimetidine metabolism and elimination.
Future research should focus on definitively characterizing the pharmacological activity of this compound. Key areas for investigation include:
-
Receptor Binding Assays: To determine the binding affinity of this compound for histamine H2-receptors and other potential molecular targets.
-
In Vivo Pharmacodynamic Studies: To assess any physiological effects of isolated this compound administration in animal models.
-
Toxicology Studies: To evaluate the potential for any adverse effects associated with the accumulation of this compound, particularly in individuals with impaired drug metabolism.
A more thorough understanding of the biological properties of this compound will provide a more complete picture of the overall effects of cimetidine administration and may reveal novel, albeit likely modest, pharmacological activities.
References
Methodological & Application
Application Note: Quantification of Cimetidine Sulfoxide in Human Serum using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine, in human serum. The described method utilizes a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection, offering a sensitive and reliable assay for pharmacokinetic and drug metabolism studies. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), preparation of standards and quality controls, and detailed chromatographic conditions. Method validation parameters, including linearity, precision, accuracy, and recovery, are summarized to demonstrate the robustness of the assay.
Introduction
Cimetidine is a widely used medication for the treatment of peptic ulcers and other gastroesophageal disorders. Its clinical efficacy and safety are influenced by its metabolism, with this compound being the major metabolite. Accurate quantification of this compound in biological matrices such as serum is crucial for understanding the pharmacokinetic profile of cimetidine and for bioequivalence studies. This document outlines a validated HPLC method for the simultaneous determination of cimetidine and this compound in human serum.
Chemical Structures
Caption: Chemical structures of Cimetidine and its metabolite, this compound.
Experimental Protocol
Materials and Reagents
-
Cimetidine reference standard
-
This compound reference standard
-
Ornidazole (Internal Standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
-
Drug-free human serum
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Analytical Column | Ultrasphere C18, reversed-phase column[1] |
| Mobile Phase | Methanol and 5 mM K2HPO4 (10:90, v/v), adjusted to pH 2.8[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Standard Solutions and Quality Controls
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of cimetidine, this compound, and ornidazole reference standards.
-
Dissolve each standard in methanol in separate 10 mL volumetric flasks and make up to volume.
Working Standard Solutions:
-
Prepare serial dilutions of the stock solutions with methanol to create working standards at various concentrations.
Internal Standard (IS) Working Solution (4 µg/mL):
-
Dilute the ornidazole stock solution with 0.2 M sodium phosphate buffer (pH 7.0) to achieve a final concentration of 4 µg/mL.[1] This solution is stable for up to two months at room temperature.[1]
Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human serum with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of serum sample (or calibration standard/QC), add 0.5 mL of the ornidazole internal standard solution.
-
Condition a C18 SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water, and finally 1.0 mL of 0.1 M phosphate buffer (pH 7.0). Ensure the cartridge does not go dry.
-
Load the serum-IS mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2.0 mL of 0.1 M phosphate buffer (pH 7.0) followed by 2.0 mL of deionized water.
-
Elute the analytes with an appropriate volume of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Method Validation Data
| Parameter | Cimetidine | This compound | Ornidazole (IS) |
| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L | N/A |
| Correlation Coefficient (r²) | >0.999 | >0.999 | N/A |
| Limit of Detection (LOD) | 0.1 mg/L | 0.05 mg/L | N/A |
| Between-Run Precision (CV%) | < 5% | < 5% | N/A |
| Absolute Recovery (%) | 94 - 103% | 93 - 104% | 95 - 105% |
Experimental Workflow
Caption: Workflow for the quantification of this compound in serum.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human serum. The solid-phase extraction protocol ensures a clean sample extract, minimizing matrix interference and leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in drug metabolism and pharmacokinetic studies of cimetidine.
References
- 1. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved method for the measurement of cimetidine in human serum by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Cimetidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cimetidine and its primary metabolites in biological matrices. The protocols are designed to be a practical resource for researchers in drug metabolism, pharmacokinetics, and clinical drug development.
Introduction
Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of conditions such as heartburn and peptic ulcers.[1][2] It is metabolized in the liver to form several metabolites, with the major ones being cimetidine sulfoxide, hydroxycimetidine, and guanyl urea cimetidine.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of cimetidine. This document outlines detailed protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Capillary Electrophoresis (CE).
Cimetidine Metabolism
Cimetidine undergoes hepatic metabolism, primarily yielding this compound, which accounts for about 30% of the excreted drug.[1] Other identified metabolites include hydroxycimetidine and guanyl urea cimetidine.[1] A significant portion of the parent drug is excreted unchanged in the urine. Understanding this metabolic profile is essential for comprehensive pharmacokinetic analysis.
Analytical Techniques and Protocols
A variety of analytical methods have been developed for the quantification of cimetidine and its metabolites in biological fluids such as plasma and urine. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the determination of cimetidine in biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a solid-phase extraction method for the cleanup and concentration of cimetidine from plasma or urine.
Experimental Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add a suitable internal standard (e.g., procaine or ranitidine). Alkalinize the sample with a small volume of a basic solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute cimetidine and the internal standard with 1-2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Partisil 10 ODS).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (pH 3.0) containing an ion-pairing agent like sodium dodecyl sulfate. A common ratio is 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 228 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary (HPLC-UV):
| Parameter | Cimetidine | Reference(s) |
| Linearity Range | Varies (e.g., up to three decades) | |
| Minimum Detectable Quantity | 20 ng | |
| Sensitivity Limit (Plasma/Urine) | 25 ng/mL | |
| Recovery (SPE) | >89% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of cimetidine and its metabolites, making it ideal for studies requiring low detection limits.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and effective liquid-liquid extraction can be employed for sample cleanup prior to LC-MS/MS analysis.
Experimental Protocol:
-
Sample Preparation: To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., a cimetidine analog like SKF92374).
-
Extraction: Add an appropriate organic solvent (e.g., methylene chloride) and vortex to extract the analytes.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Cimetidine | Reference(s) |
| Linearity Range | 5 - 10,000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |
| Precision (%RSD) | 1.1 - 8.9% | |
| Accuracy | 94.7 - 108.0% | |
| Recovery (LLE) | >94% |
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative technique that offers high separation efficiency and low sample consumption.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Similar to LC-MS/MS, LLE can be used for sample preparation in CE.
Experimental Protocol:
-
Extraction: Perform a liquid-liquid extraction using a solvent mixture such as ethyl acetate-isopropanol.
-
Evaporation and Reconstitution: Evaporate the organic extract and reconstitute the residue in the CE running buffer.
Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: A binary buffer system, for example, ethylene glycol and NaH2PO4 at pH 5.0.
-
Separation Voltage: Applied voltage as optimized for the specific instrument and buffer system.
-
Injection: Electric-driven injection.
-
Detection: UV detection at 214 nm.
Quantitative Data Summary (CE):
| Parameter | Cimetidine | Reference(s) |
| Linearity Range | 0.1 - 2.00 µg/mL | |
| Limit of Detection (LOD) | 3 ng/mL | |
| Recovery (LLE) | >82% | |
| Precision (Intra- and Interday RSD) | <13% | |
| Accuracy (Intra- and Interday RE) | <13% |
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of cimetidine and its metabolites in biological matrices. The choice of method will be dictated by the specific requirements of the study, with HPLC-UV offering a robust and accessible option, while LC-MS/MS provides the highest sensitivity and selectivity. Capillary electrophoresis presents a valuable alternative with its high separation efficiency. The provided protocols and data summaries serve as a detailed guide for the implementation of these techniques in a research or drug development setting.
References
Solid-Phase Extraction Protocol for Cimetidine Sulfoxide: A Detailed Application Note for Researchers
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of cimetidine sulfoxide, the major metabolite of the H2 receptor antagonist cimetidine, from biological matrices, primarily serum or plasma. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document outlines the necessary materials, step-by-step experimental procedures, and expected performance data. Additionally, a comprehensive workflow and the metabolic pathway of cimetidine are visualized using diagrams to aid in understanding the experimental logic and biochemical context.
Introduction
Cimetidine is a widely used medication for treating conditions related to excessive stomach acid. Its metabolism in the liver primarily yields this compound. Accurate quantification of both the parent drug and its metabolite is essential for understanding its disposition in the body. Solid-phase extraction is a highly effective technique for sample clean-up and concentration of analytes from complex biological fluids prior to chromatographic analysis. This protocol focuses on a reversed-phase SPE method using a C18 sorbent, which has been demonstrated to provide high recovery and reproducibility for cimetidine and this compound.
Cimetidine Metabolism
Cimetidine is metabolized in the liver to form several metabolites, with this compound being the most significant, accounting for approximately 30% of the excreted material[1]. Understanding this metabolic pathway is fundamental for interpreting analytical results.
Experimental Protocol
This protocol is adapted from established methods for the analysis of cimetidine and its metabolites in biological fluids[2][3].
Materials and Reagents
-
SPE Cartridges: C18 (Octadecyl) bonded silica, 50-100 mg sorbent mass (e.g., Bond Elut C18)
-
Solvents (HPLC Grade): Methanol, Acetonitrile, Deionized Water
-
Reagents: Formic Acid or Trifluoroacetic Acid (TFA), Ammonium Hydroxide or Triethylamine (TEA)
-
Internal Standard (IS): Ornidazole or a structural analog of cimetidine.
-
Biological Matrix: Serum or Plasma (0.5 mL per sample)
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, pH meter.
Sample Pre-treatment
-
Allow frozen plasma/serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike 0.5 mL of the sample with the internal standard solution.
-
To neutralize the analytes for better retention on the C18 sorbent, adjust the sample pH. Since cimetidine is a weak base, adjust the sample pH to be at least 2 pH units above its pKa. A common practice is to dilute the sample 1:1 with a suitable buffer.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using a bind-elute strategy.
-
Conditioning:
-
Pass 1-2 mL of methanol through the C18 cartridge.
-
This step solvates the C18 functional groups.
-
-
Equilibration:
-
Pass 1-2 mL of deionized water or an aqueous buffer with a similar pH to the pre-treated sample.
-
This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the 0.5 mL pre-treated sample onto the cartridge.
-
Apply a slow and consistent flow rate (approximately 1-2 drops per second) to ensure optimal interaction between the analytes and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent to remove interfering substances. A common wash solution is 5% methanol in water.
-
This step removes hydrophilic impurities while retaining the analytes of interest.
-
-
Elution:
-
Elute cimetidine and this compound with 1-2 mL of an appropriate organic solvent. Methanol is a commonly used elution solvent. The polarity of the elution solvent should be sufficient to disrupt the hydrophobic interactions.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the subsequent chromatographic analysis (e.g., HPLC-UV).
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPE method for cimetidine and this compound based on published data.
| Parameter | Cimetidine | This compound | Internal Standard (Ornidazole) | Reference |
| Absolute Recovery | 94% - 103% | 93% - 104% | 95% - 105% | [2][3] |
| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L | N/A | |
| Minimum Detection Limit (MDL) | 0.1 mg/L | 0.05 mg/L | N/A | |
| Between-Run Precision (CV%) | < 5% | < 5% | N/A |
Experimental Workflow
The entire analytical process from sample collection to data analysis is depicted in the following workflow diagram.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of this compound from biological matrices. The use of a C18 reversed-phase sorbent ensures high recovery and clean extracts, which are essential for accurate downstream analysis by techniques such as HPLC-UV. This protocol is well-suited for researchers and professionals in drug development and clinical chemistry who require a robust method for quantifying cimetidine and its primary metabolite.
References
Application Notes and Protocols: The Role of Cimetidine Sulfoxide in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2-receptor antagonist, is a well-documented inhibitor of several cytochrome P450 (CYP) enzymes, leading to numerous clinically significant drug-drug interactions (DDIs).[1][2][3] Its primary metabolite, cimetidine sulfoxide, is formed mainly through the action of flavin-containing monooxygenases (FMOs), particularly FMO3 in adults.[4] While the DDI potential of cimetidine is extensively studied, the direct contribution of this compound to these interactions is less clear. These application notes provide an overview of the current understanding of this compound's role in DDIs and detailed protocols for its investigation.
Cimetidine is metabolized in humans through S-oxidation to form this compound, a reaction primarily catalyzed by FMOs.[4] A smaller fraction of cimetidine metabolism is mediated by CYP enzymes. The majority of administered cimetidine is excreted unchanged in the urine.
Data Presentation
Pharmacokinetic Parameters of Cimetidine and this compound
The following table summarizes key pharmacokinetic parameters for cimetidine and its sulfoxide metabolite. Understanding the exposure levels of this compound is crucial for assessing its potential to cause DDIs.
| Parameter | Cimetidine | This compound | Species | Condition | Reference |
| Plasma Half-life (t½) | ~2 hours | ~1.7-5.3 hours | Human | Normal Renal Function | |
| 3.9 - 4.5 hours | 9.49 - 14.4 hours | Human | Severe Renal Failure | ||
| Renal Clearance | Major route of elimination | Eliminated renally | Human | Normal Renal Function | |
| Formation | - | Primarily via FMO3 in adults | Human | In vitro / In vivo |
Known Inhibitory Potential of Cimetidine (for reference)
| CYP Isoform | Inhibition Parameter | Value (µM) | Substrate | System | Reference |
| CYP2D6 | Kᵢ | 38 ± 5 | Dextromethorphan | Human Liver Microsomes | |
| CYP3A4 | Kᵢ | 370 | Testosterone | Recombinant CYP3A4.1 | |
| CYP1A2 | IC₅₀ | Potent Inhibition | Caffeine | Human Liver Microsomes | |
| CYP2C9 | IC₅₀ | Weak Inhibition | Tolbutamide | Human Liver Microsomes | |
| CYP2C19 | IC₅₀ | Inhibition Observed | S-mephenytoin | Human Liver Microsomes |
Signaling and Metabolic Pathways
Cimetidine Metabolism
The metabolic pathway of cimetidine to this compound is primarily mediated by FMOs, with a minor contribution from CYPs. This pathway is a key determinant of the circulating levels of both the parent drug and its metabolite.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Cimetidine Metabolite Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of cimetidine and its metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of cimetidine that I should be trying to separate?
A1: Cimetidine is primarily metabolized in the liver to three main metabolites: cimetidine sulfoxide, hydroxycimetidine, and guanyl urea cimetidine.[1] The sulfoxide is the major metabolite, accounting for about 30% of the excreted material.[1] Effective HPLC methods should aim to resolve the parent drug, cimetidine, from these three key metabolites.
Q2: What is a good starting point for a reversed-phase HPLC mobile phase to separate cimetidine and its metabolites?
A2: A common starting point for the reversed-phase separation of cimetidine and its metabolites is a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[2][3] Given the polar nature of the metabolites, a gradient elution is often necessary to achieve adequate separation and reasonable run times. A scouting gradient, for example from 5% to 95% acetonitrile over 20-30 minutes, can be a good initial step in method development.
Q3: Why am I seeing significant peak tailing with my basic compounds like cimetidine?
A3: Peak tailing for basic compounds like cimetidine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[4] To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.8-3.5) can help to suppress the ionization of silanol groups, reducing these unwanted interactions.
-
Use a Mobile Phase Additive: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can effectively mask the active silanol sites.
-
Select a Modern Column: Utilize a high-purity, end-capped silica column or a base-deactivated column specifically designed to minimize silanol interactions.
Q4: My early eluting peaks, likely the polar metabolites, are poorly resolved. How can I improve this?
A4: Poor resolution of early eluting polar compounds is a common challenge in reversed-phase HPLC. To improve separation at the beginning of your chromatogram:
-
Decrease the initial organic solvent concentration: Starting your gradient with a lower percentage of organic modifier will increase the retention of polar analytes on the column, allowing for better separation.
-
Employ a shallower gradient: A slower increase in the organic solvent concentration at the beginning of the run can enhance the resolution of early eluting peaks.
-
Consider alternative column chemistry: If resolution is still insufficient on a standard C18 column, a column with a different stationary phase, such as one with a polar-embedded group, may provide alternative selectivity for your polar metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem/Observation | Potential Cause | Recommended Solution |
| Poor resolution between cimetidine and this compound. | The mobile phase may not have the optimal selectivity for these two closely related compounds. | 1. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes and improve selectivity. 2. Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter elution patterns. 3. Modify Gradient Slope: A shallower gradient around the elution time of these peaks can improve their separation. |
| All peaks are broad. | This can be due to issues with the column or extra-column volume. | 1. Check for Column Contamination: Flush the column with a strong solvent. 2. Assess Column Efficiency: If the column is old or has been used extensively, it may need to be replaced. 3. Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. |
| Peak fronting is observed for the cimetidine peak. | This is often a sign of sample overload. | 1. Dilute the Sample: Prepare a more dilute solution of your sample and re-inject. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Retention times are drifting between runs. | This can be caused by changes in mobile phase composition or temperature fluctuations. | 1. Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser or sparge your mobile phase with helium. 2. Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility. 3. Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations and affect retention times. |
| Split peaks appear in the chromatogram. | This may indicate a problem at the column inlet or with the sample solvent. | 1. Check for a Blocked Frit: A partially blocked inlet frit can distort the sample band. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit. 2. Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same as your initial mobile phase to prevent peak distortion. |
Experimental Protocols
While a universally optimized method will depend on the specific instrumentation and column used, the following provides a detailed starting point for developing a robust separation of cimetidine and its metabolites.
Recommended Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
Note: This is a starting point. Optimization will likely be required to achieve baseline separation of all metabolites, particularly guanyl urea cimetidine which is highly polar.
Visualizations
Cimetidine Metabolic Pathway
Caption: Major metabolic pathways of cimetidine.
HPLC Mobile Phase Optimization Workflow
Caption: A logical workflow for optimizing HPLC mobile phase conditions.
References
- 1. Cimetidine - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-pressure liquid chromatographic determination of cimetidine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
troubleshooting poor peak resolution in cimetidine analysis
Welcome to the technical support center for cimetidine analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues with peak resolution and shape during your chromatographic experiments.
Frequently Asked Questions (FAQs)
Why is my cimetidine peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of basic compounds like cimetidine. It can compromise the accuracy of peak integration and reduce resolution from adjacent peaks.
Common Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the analyte and ionized residual silanol groups on the silica-based column packing.[1] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte from eluting.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing their ionic interaction with the basic cimetidine molecule.[2][3]
-
Solution 2: Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of around 10-25 mM.[4][5] TEA will preferentially interact with the active silanol sites, effectively masking them from the cimetidine analyte.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically bonds a small, inert group to the residual silanols. Using a properly end-capped C18 column can significantly reduce tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the concentration of your cimetidine standard or sample, or decrease the injection volume.
-
-
Column Contamination or Degradation: An accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Follow a proper column flushing and regeneration protocol. If peak shape does not improve, the column may need to be replaced.
-
-
Extra-Column Effects: Excessive volume between the injector and the detector (e.g., long or wide-bore tubing) can cause band broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for cimetidine peak tailing.
What causes peak fronting in my cimetidine analysis?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can also affect quantitation.
Common Causes and Solutions:
-
Sample Overload: This is a primary cause of fronting. When the amount of sample injected exceeds the linear capacity of the column, the excess molecules travel faster, leading to a distorted peak shape.
-
Solution: Systematically reduce the sample concentration or the injection volume until a symmetrical peak is achieved.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 95% aqueous), it can cause the analyte band to spread improperly at the column inlet.
-
Solution: Whenever possible, dissolve your cimetidine standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, use the lowest volume possible.
-
-
Column Collapse: A sudden physical change or void in the column packing bed, often at the inlet, can cause peak fronting. This can be caused by operating outside the column's recommended pH or pressure limits.
-
Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If this does not resolve the issue, the column must be replaced.
-
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting logic for cimetidine peak fronting.
Why is my cimetidine peak splitting into two?
Split peaks are a clear indication of a problem at the column inlet or an issue with the sample introduction.
Common Causes and Solutions:
-
Blocked Column Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be disturbed and split.
-
Solution: Disconnect the column and reverse-flush it with a suitable solvent (check manufacturer guidelines). If the problem persists, the frit may need to be replaced, or the entire column. Using a guard column can prevent this issue.
-
-
Column Void (Bed Deformation): A void or channel can form in the packing material at the column inlet, creating two different paths for the analyte to travel.
-
Solution: This is typically irreversible damage, and the column will need to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
-
Co-eluting Interference: What appears to be a split peak could be two different compounds eluting very close to each other.
-
Solution: Analyze a blank matrix to check for interfering peaks. If an interferent is present, improve the sample clean-up procedure or adjust the mobile phase composition (e.g., organic content, pH) to improve the resolution between cimetidine and the interferent.
-
Data and Protocols
Impact of Mobile Phase pH on Cimetidine Retention and Peak Shape
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like cimetidine. Operating at a pH far from the analyte's pKa generally results in better peak shape.
| Mobile Phase pH | Expected State of Cimetidine | Expected State of Silica Silanols | Expected Peak Shape |
| 2.5 - 3.5 | Protonated (Positively Charged) | Neutral (Protonated) | Symmetrical. Minimal ionic interaction with the column. |
| 4.0 - 6.0 | Protonated (Positively Charged) | Partially Ionized (Negative) | Tailing. Strong ionic interaction between analyte and column. |
| > 7.0 | Partially Neutral | Fully Ionized (Negative) | Significant Tailing. Very strong ionic interaction. |
Baseline HPLC Protocol for Cimetidine Analysis
This protocol provides a starting point for method development and troubleshooting.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase:
-
Aqueous Phase: 20 mM Sodium Dihydrogen Phosphate buffer.
-
Organic Modifier: HPLC-grade Acetonitrile.
-
Composition: Start with a ratio of Aqueous:Acetonitrile (95:5, v/v).
-
pH Adjustment: Adjust the pH of the aqueous buffer to 3.0 with phosphoric acid before mixing with acetonitrile.
-
Additive (Optional): Add 0.1% Triethylamine (TEA) to the final mobile phase to further reduce tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Dissolve the cimetidine standard or sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE | CoLab [colab.ws]
Technical Support Center: Cimetidine Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the interconversion of cimetidine to its primary oxidative degradant, cimetidine sulfoxide, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of cimetidine?
A1: The primary degradation product of cimetidine is this compound, formed through the oxidation of the thioether group in the cimetidine molecule. This conversion can be influenced by several factors, including exposure to oxidizing agents, light, and pH.
Q2: What are the main factors that promote the conversion of cimetidine to this compound?
A2: The main factors that promote the oxidation of cimetidine to this compound are:
-
Exposure to Oxidizing Agents: Cimetidine is susceptible to degradation by various oxidative processes, including chlorination and ozonation.[1]
-
Photodegradation: Exposure to light, particularly in the presence of photosensitizers, can lead to the formation of singlet oxygen, which readily oxidizes cimetidine.[2][3][4] This process is pH-dependent, with higher rates observed in alkaline solutions.[3]
-
pH: The stability of cimetidine can be influenced by the pH of the solution. While stable at neutral pH, degradation can be accelerated under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including the oxidation of cimetidine.
Q3: How can I minimize the formation of this compound during my experiments?
A3: To minimize the formation of this compound, consider the following precautions:
-
Protect from Light: Store cimetidine solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Control pH: Maintain the pH of your solutions within a stable range, ideally close to neutral, unless the experimental protocol requires otherwise.
-
Control Temperature: Store stock solutions and samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics. Cimetidine has been shown to be stable for extended periods when frozen.
-
Use Antioxidants: In cases where oxidative stress is a concern, consider the addition of antioxidants to the formulation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared cimetidine solutions to minimize the impact of degradation over time.
-
Handle Samples Appropriately: During sample preparation and analysis, minimize the exposure of samples to ambient light and temperature.
Q4: Are there any analytical methods available to quantify both cimetidine and this compound?
A4: Yes, several high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination and quantification of cimetidine and this compound in various matrices, including serum and pharmaceutical formulations. These methods are crucial for stability studies and for accurately assessing the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of this compound detected in a freshly prepared standard solution. | 1. Contamination of the solvent with oxidizing agents. 2. Degradation of the solid cimetidine raw material due to improper storage. 3. Exposure of the solution to intense light during preparation. | 1. Use high-purity, de-gassed solvents. 2. Ensure the cimetidine raw material has been stored in a tightly sealed container, protected from light, at room temperature. Dry cimetidine is stable for years under these conditions. 3. Prepare solutions under low-light conditions or using amber glassware. |
| Increase in this compound concentration in samples during storage. | 1. Inappropriate storage temperature. 2. Exposure to light during storage. 3. The pH of the sample matrix is promoting oxidation. | 1. Store samples at or below the recommended temperature (e.g., ≤ -20°C for long-term stability). 2. Store samples in light-resistant containers. 3. If possible, adjust the sample pH to a neutral range. |
| Inconsistent results in cimetidine stability studies. | 1. Variability in light exposure between samples. 2. Fluctuations in temperature. 3. Inconsistent sample handling procedures. | 1. Ensure all samples are handled and stored with consistent light protection. 2. Use calibrated and temperature-controlled storage units. 3. Standardize all sample preparation and handling steps. |
| Formation of unknown peaks during HPLC analysis. | 1. Further degradation of cimetidine or this compound. 2. Interaction with excipients or other components in the sample matrix. | 1. Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products. 2. Analyze individual components of the sample matrix to identify potential interferences. |
Data Presentation
Table 1: Factors Influencing Cimetidine Stability and Recommended Storage Conditions
| Factor | Effect on Cimetidine Stability | Recommended Conditions for Minimizing Sulfoxide Formation | Reference(s) |
| Light | Cimetidine is susceptible to photodegradation, primarily through reaction with singlet oxygen. The rate of photooxidation increases in alkaline solutions. | Store solid cimetidine and its solutions in light-resistant containers (e.g., amber vials) or protected from light (e.g., wrapped in aluminum foil). | |
| pH | Degradation is accelerated in both acidic and alkaline conditions. The rate of photooxidation is significantly higher at alkaline pH. | Maintain solutions at a neutral pH whenever possible. | |
| Temperature | Higher temperatures increase the rate of degradation. | For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (≤ -20 °C) is advisable. Cimetidine is stable in various IV solutions at room temperature for up to 48 hours. | |
| Oxidizing Agents | Cimetidine is readily oxidized to this compound. | Avoid contact with known oxidizing agents. Use high-purity, de-gassed solvents for solution preparation. | |
| Antioxidants | Antioxidants can inhibit the oxidative degradation of cimetidine. | The use of antioxidants such as EDTA and dl-α-tocopherol has been shown to improve the stability of cimetidine formulations. Cimetidine itself also exhibits antioxidant properties. |
Experimental Protocols
Protocol 1: Preparation of a Cimetidine Standard Solution for HPLC Analysis
Objective: To prepare a stable cimetidine standard solution with minimal initial degradation to this compound.
Materials:
-
Cimetidine reference standard
-
HPLC-grade methanol or water
-
Volumetric flasks (amber)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the required amount of cimetidine reference standard using an analytical balance.
-
Transfer the weighed cimetidine to an amber volumetric flask.
-
Add a portion of the chosen solvent (e.g., methanol or water) to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the cimetidine.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with the solvent.
-
Mix the solution thoroughly.
-
Store the prepared standard solution protected from light at 2-8 °C. For long-term storage, store at -20 °C.
Protocol 2: Sample Handling for Cimetidine Stability Studies
Objective: To ensure consistent and appropriate handling of samples to be analyzed for cimetidine and this compound content.
Procedure:
-
Sample Collection: Collect samples at predetermined time points.
-
Light Protection: Immediately place the collected samples in light-resistant containers (e.g., amber Eppendorf tubes or vials).
-
Temperature Control: If not analyzed immediately, flash-freeze the samples in dry ice or a suitable freezer and store them at ≤ -20 °C.
-
Thawing: Prior to analysis, thaw the samples at room temperature or in a controlled temperature water bath. Avoid repeated freeze-thaw cycles.
-
Preparation for Analysis: Perform any necessary dilutions or extractions under low-light conditions.
-
HPLC Analysis: Analyze the samples as soon as possible after preparation.
Visualizations
Caption: Factors promoting the conversion of cimetidine to this compound.
Caption: Workflow for minimizing cimetidine degradation during experimental analysis.
References
degradation pathways of cimetidine under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of cimetidine under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cimetidine under stress conditions?
A1: Cimetidine is susceptible to degradation under acidic, oxidative, and photolytic stress conditions. Under acidic conditions, the primary degradation pathway is the hydrolysis of the cyanoguanidine group. Oxidative stress leads to the oxidation of the thioether side chain and cleavage of the molecule. Photodegradation occurs mainly through indirect photolysis. Cimetidine is also reported to be unstable in alkaline solutions, though specific degradation pathways are less defined in publicly available literature. It is considered relatively stable under thermal stress compared to other H2-receptor antagonists.[1][2][3][4][5]
Q2: What is the main degradation product of cimetidine in acidic conditions?
A2: Under acidic conditions, cimetidine undergoes hydrolysis of the cyanoguanidino group to form a guanylurea derivative. This reaction is catalyzed by the presence of hydrogen ions.
Q3: Is cimetidine sensitive to light?
A3: Cimetidine is resistant to direct photolysis. However, it can be degraded by indirect photolysis, which is mediated by singlet oxygen (¹O₂) in sunlit natural waters. Therefore, exposure to light, especially in the presence of photosensitizers, should be controlled during experiments and storage.
Q4: What are the expected degradation products under oxidative stress?
A4: Oxidative degradation of cimetidine can yield several products. The most common is the oxidation of the thioether to form cimetidine sulfoxide. Other pathways include the addition of hydroxyl radicals and oxidative cleavage of the molecule, which can result in the formation of smaller molecules like 4-hydroxymethyl-5-methyl-1H-imidazole and 4-chloro-5-methyl-1H-imidazole, particularly in the presence of chlorine.
Q5: How stable is cimetidine to heat?
A5: Cimetidine is considered to be thermally more stable than other H2-receptor antagonists such as famotidine and ranitidine-HCl. When stored in a dry state at room temperature, it has been shown to be stable for years.
Troubleshooting Guides
Issue: Unexpected peaks observed during HPLC analysis of acid-stressed cimetidine samples.
-
Possible Cause 1: Formation of the guanylurea derivative.
-
Troubleshooting Step: Confirm the identity of the peak by comparing its retention time with a reference standard of the guanylurea derivative of cimetidine, if available. Alternatively, use mass spectrometry (MS) to identify the mass of the unknown peak, which should correspond to the guanylurea derivative.
-
-
Possible Cause 2: Secondary degradation of the primary degradant.
-
Troubleshooting Step: Reduce the stress level (e.g., lower acid concentration, shorter exposure time, or lower temperature) to minimize the formation of secondary degradation products and better isolate the primary degradant.
-
Issue: Significant degradation of cimetidine in control samples exposed to ambient light.
-
Possible Cause: Indirect photolysis.
-
Troubleshooting Step: Protect samples from light by using amber vials or by wrapping the containers in aluminum foil. Ensure that the storage area is dark. This is crucial as cimetidine is susceptible to indirect photodegradation.
-
Issue: Variability in the extent of oxidative degradation.
-
Possible Cause 1: Inconsistent concentration of the oxidizing agent.
-
Troubleshooting Step: Prepare fresh solutions of the oxidizing agent (e.g., hydrogen peroxide) for each experiment, as its concentration can change over time.
-
-
Possible Cause 2: Presence of trace metal ions that can catalyze oxidation.
-
Troubleshooting Step: Use high-purity water and reagents. Consider the use of a chelating agent like EDTA to sequester any catalytic metal ions.
-
Quantitative Data Summary
| Stress Condition | Degradation Products Identified | Quantitative Observations | Reference(s) |
| Acidic | Guanylurea derivative | The rate of hydrolysis is subject to specific acid catalysis. In 0.01-1 M HCl at 37°C, the specific hydrogen ion catalytic rate constant is 3.6 x 10⁻³ M⁻¹ min⁻¹. | |
| Oxidative | This compound, 4-hydroxymethyl-5-methyl-1H-imidazole, 4-chloro-5-methyl-1H-imidazole, products of oxidative cleavage | Cimetidine is completely degraded in chlorination and ozonation experiments. The bimolecular rate constant for the reaction with hydroxyl radicals (•OH) is 6.5 ± 0.5 x 10⁹ M⁻¹ s⁻¹. | |
| Photolytic | Products of indirect photolysis | Resistant to direct photolysis. Reacts with singlet oxygen (¹O₂) with bimolecular rate constants from 3.3 ± 0.3 x 10⁶ M⁻¹ s⁻¹ (low pH) to 2.5 ± 0.2 x 10⁸ M⁻¹ s⁻¹ (alkaline solutions). | |
| Thermal | - | Thermally more stable than famotidine and ranitidine-HCl. |
Experimental Protocols
Acidic Degradation (Hydrolysis)
-
Preparation of Stress Sample: Prepare a stock solution of cimetidine in a suitable solvent (e.g., methanol or water). Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration of cimetidine.
-
Stress Conditions: Incubate the sample in a water bath at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Sample Neutralization: After the desired time, withdraw a sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample by a stability-indicating HPLC method to determine the extent of degradation and quantify the formation of the guanylurea derivative.
Oxidative Degradation
-
Preparation of Stress Sample: Prepare a stock solution of cimetidine. Dilute with a solution of 3% hydrogen peroxide in water to the desired final concentration.
-
Stress Conditions: Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Directly inject the sample into the HPLC system or dilute with mobile phase as needed. Analyze for the parent drug and degradation products like this compound.
Photolytic Degradation
-
Preparation of Stress Sample: Prepare a solution of cimetidine in high-purity water.
-
Stress Conditions: Expose the solution in a photostability chamber to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them by HPLC to assess the extent of photodegradation.
Visualizations
Caption: Workflow for forced degradation studies of cimetidine.
Caption: Acid-catalyzed hydrolysis of cimetidine.
Caption: Major oxidative degradation routes for cimetidine.
References
Technical Support Center: Optimizing Cimetidine Sulfoxide Recovery from Biological Matrices
Welcome to the technical support center for the analysis of cimetidine and its primary metabolite, cimetidine sulfoxide, in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the recovery and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most frequently employed techniques for the extraction of cimetidine and this compound from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1] SPE often provides the cleanest extracts and highest recovery rates.[1]
Q2: What kind of recovery can I expect for this compound with these methods?
A2: Recovery can vary depending on the method and matrix. For Solid-Phase Extraction (SPE), absolute recoveries for this compound from serum have been reported to be in the range of 93% to 104%.[2] In a comparative study for the parent drug, cimetidine, SPE showed a recovery of 89%, LLE with ethyl acetate yielded 85%, and protein precipitation with acetonitrile resulted in 75% recovery.[1]
Q3: What is the pKa of this compound, and why is it important?
A3: this compound has a strongest basic pKa of 6.91.[3] The pKa is a critical parameter for optimizing extraction methods, particularly for Liquid-Liquid Extraction (LLE). By adjusting the pH of the aqueous sample to be about 2 units above the pKa, the analyte will be in its neutral form, making it more soluble in the organic extraction solvent and thereby increasing recovery.
Q4: How can I minimize the degradation or interconversion of this compound during sample preparation?
A4: this compound stability is a key concern. To minimize degradation or interconversion with the parent drug, it is crucial to control storage conditions and the concentration steps in your workflow. It is advisable to process samples on ice and to use a reduced-pressure drying process if evaporation is necessary. Samples should be stored at -80°C for long-term stability.
Q5: What analytical techniques are most suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical methods. LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for complex biological matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent | This compound is a polar metabolite. A C18 reversed-phase sorbent is commonly used and has shown high recovery. If recovery is low, consider testing other sorbent chemistries. |
| Inefficient Elution | Ensure the elution solvent is strong enough to displace the analyte from the sorbent. Methanol is often effective. If recovery remains low, try a stronger solvent or a mixture, such as methanol with a small percentage of ammonia to ensure the analyte is in a neutral state for efficient elution. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery. Ensure the amount of sample loaded is within the manufacturer's recommended range for the chosen cartridge size. |
| Incomplete Washing | While washing is necessary to remove interferences, an overly strong wash solvent can prematurely elute the analyte. Test different wash solvent strengths to find a balance between cleanliness and recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The pH of the aqueous sample is critical for efficient extraction. For a basic compound like this compound (pKa ~6.91), adjust the sample pH to be basic (e.g., pH 9) to ensure it is in its neutral, more organic-soluble form. |
| Inappropriate Solvent | The choice of extraction solvent is crucial. Ethyl acetate has been shown to be effective for cimetidine. If recovery of the more polar sulfoxide is low, consider a more polar, water-immiscible solvent or a mixture of solvents. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic layer. Vortexing for at least one minute is recommended. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, addition of salt to the aqueous phase, or filtering through a glass wool plug. |
Issues in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal. To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample clean-up (e.g., use SPE instead of PP), optimize chromatography to separate the analyte from the interfering peaks, or dilute the sample. |
| Poor Peak Shape | Tailing or fronting peaks can affect integration and reproducibility. This can be caused by secondary interactions with the column, an inappropriate mobile phase pH, or column degradation. Ensure the mobile phase pH is appropriate for the analyte and column type. A column wash or replacement may be necessary. |
| Signal Instability | Fluctuations in the signal can be due to an unstable spray in the mass spectrometer source. Check the spray needle position, gas flows, and source temperature. Also, ensure the mobile phase is properly degassed. |
| Carryover | If a high concentration sample is followed by a low one, carryover can occur. To address this, an aggressive needle wash with a strong organic solvent should be incorporated into the autosampler method. |
Data Presentation
Table 1: Recovery of Cimetidine and this compound with Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| This compound | Solid-Phase Extraction (C18) | Serum | 93 - 104 | |
| Cimetidine | Solid-Phase Extraction | Plasma | 89 | |
| Cimetidine | Liquid-Liquid Extraction (Ethyl Acetate) | Plasma | 85 | |
| Cimetidine | Protein Precipitation (Acetonitrile) | Plasma | 75 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is adapted from a method with reported high recovery for this compound.
-
Sample Pre-treatment: To 0.5 mL of serum, add an internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general procedure that can be optimized for this compound.
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Add 100 µL of 1M sodium hydroxide to raise the pH to approximately 9.
-
Extraction: Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PP) for this compound from Plasma
This is a rapid but less clean extraction method.
-
Sample Preparation: To 200 µL of plasma, add an internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile.
-
Vortexing: Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase to improve compatibility with the analytical method.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
reducing matrix effects in LC-MS/MS analysis of cimetidine sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of cimetidine sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1] For a polar compound like this compound, common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: The presence and extent of matrix effects can be evaluated using several methods. The most common approaches are the post-extraction spike analysis and the post-column infusion experiment.[2]
-
Post-Extraction Spike Analysis: This method provides a quantitative assessment of matrix effects. It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a pure solution of this compound at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
-
Post-Column Infusion: This technique offers a qualitative view of matrix effects across the entire chromatogram. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the constant signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.[3][4]
Q3: What is a suitable internal standard (IS) for the LC-MS/MS analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL IS for this compound is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For the analysis of cimetidine and its sulfoxide metabolite, ornidazole has been successfully used as an internal standard.[5] Another option is to use a SIL version of the parent drug, cimetidine-d3, provided its chromatographic separation from this compound is adequate.
Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?
A4: The choice of sample preparation method is critical in minimizing matrix effects. The effectiveness of each technique depends on the complexity of the matrix and the desired level of cleanliness.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences, including phospholipids and salts. It often yields the cleanest extracts, thereby significantly reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): Also a highly effective technique for producing clean samples. The choice of an appropriate organic solvent is crucial for selectively extracting this compound while leaving interfering matrix components behind.
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is often the least effective at removing matrix components, which can lead to significant ion suppression. However, for some applications, a "dilute-and-shoot" approach following PPT can mitigate matrix effects if the analyte concentration is sufficiently high.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase. 2. Injection of the sample in a solvent stronger than the mobile phase. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH or add a competing agent (e.g., a small amount of triethylamine). 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instability of this compound in the autosampler. | 1. Automate the sample preparation steps if possible, or ensure consistent manual execution. 2. Employ a more rigorous sample cleanup method like SPE or LLE. Use a stable isotope-labeled internal standard. 3. Use a cooled autosampler and check the stability of the processed samples over time. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Adsorption of this compound to plasticware. 3. Analyte degradation during sample processing. | 1. Optimize the sample preparation protocol (e.g., change SPE sorbent, LLE solvent, or pH). 2. Use low-adsorption microplates and pipette tips. 3. Investigate the stability of this compound under the sample processing conditions and adjust as needed (e.g., reduce temperature, modify pH). |
| Ion Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids). 2. Insufficient chromatographic separation from other sample components. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize the chromatographic method (e.g., change the gradient, use a different column chemistry) to separate this compound from the interfering peaks. A post-column infusion experiment can help identify the retention time of the interfering components. |
Quantitative Data Summary
The following table summarizes the recovery data for cimetidine and this compound using Solid-Phase Extraction (SPE).
| Analyte | Sample Preparation Method | Matrix | Mean Recovery (%) | Reference |
| Cimetidine | Solid-Phase Extraction (C18) | Serum | 94 - 103 | |
| This compound | Solid-Phase Extraction (C18) | Serum | 93 - 104 | |
| Ornidazole (IS) | Solid-Phase Extraction (C18) | Serum | 95 - 105 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound into the final extract at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix at the same concentrations before starting the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
A ME value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 0.5 mL of serum, add the internal standard (e.g., ornidazole). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for quantitative evaluation of matrix effects.
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Cimetidine Sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of cimetidine sulfoxide.
FAQs: Troubleshooting Common Issues
Q1: I am not seeing any separation of the this compound enantiomers. What are the initial troubleshooting steps?
A1: Lack of separation is a common initial challenge. Consider the following systematic approach:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly with a standard achiral separation to rule out system-level issues.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for sulfoxides. If one type of CSP is not providing separation, trying a different one with a different chiral selector is recommended.
-
Mobile Phase Composition: The mobile phase composition is crucial for achieving enantioselectivity. Small changes in the organic modifier or the additives can significantly impact the separation. Start with a standard mobile phase for your chosen CSP and then systematically vary the components.
-
Flow Rate: A high flow rate can sometimes decrease resolution. Try reducing the flow rate to allow for better interaction between the enantiomers and the CSP.
-
Temperature: Temperature can affect the thermodynamics of the separation. Using a column oven to control and experiment with different temperatures can sometimes improve or even enable separation.
Q2: I have some separation, but the resolution between the enantiomers is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution can often be addressed by optimizing the chromatographic conditions:
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase.
-
Additives: For a basic compound like this compound, a small amount of a basic additive (e.g., diethylamine, DEA) in the mobile phase can improve peak shape and resolution. Conversely, an acidic additive might be necessary depending on the CSP and mobile phase.
-
-
Flow Rate Reduction: Decreasing the flow rate often leads to increased efficiency and better resolution, although it will increase the analysis time.
-
Temperature Optimization: Experiment with a range of temperatures (e.g., 10°C to 40°C) as this can alter the selectivity.
-
Column Efficiency: Ensure your column is not compromised. A sudden drop in resolution could indicate a blocked frit or a void in the column packing.
Q3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause and how do I fix it?
A3: Poor peak shape is often due to secondary interactions or sample overload.
-
Peak Tailing: This is common for basic compounds on silica-based CSPs due to interactions with residual silanol groups. The addition of a basic modifier like DEA to the mobile phase can help to mitigate this.
-
Peak Fronting: This can be an indication of column overload. Try injecting a smaller sample volume or a more dilute sample.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.
Q4: My retention times are drifting and not reproducible. What should I check?
A4: Drifting retention times can point to several issues:
-
Insufficient Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis and after any mobile phase changes.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.
-
HPLC System Issues: Leaks, worn pump seals, or malfunctioning check valves can cause inconsistent flow, leading to variable retention times. Regular system maintenance is crucial.
Experimental Protocols and Data
While a specific validated method for the chiral separation of this compound is not widely published, the following protocol is a robust starting point based on methods for analogous chiral sulfoxides.
Key Experiment: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of this compound enantiomers.
Materials:
-
This compound racemic standard
-
HPLC grade n-hexane, ethanol, isopropanol, and acetonitrile
-
HPLC grade diethylamine (DEA) or other suitable additives
-
Chiral stationary phases (see table below for recommendations)
-
HPLC system with UV detector
Recommended Chiral Stationary Phases for Initial Screening:
| Chiral Stationary Phase (CSP) | Selector Type | Potential for Sulfoxide Separation |
| Chiralpak® AD-H / IA / IB / IC | Amylose derivative | High |
| Chiralcel® OD-H / OJ-H | Cellulose derivative | High |
| Chirobiotic™ T / TAG | Macrocyclic glycopeptide | Good |
Protocol for Method Screening and Optimization:
-
CSP Selection: Begin with a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Initial Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in mobile phase
-
-
Analysis and Optimization:
-
Inject the this compound standard under the initial conditions.
-
If no separation is observed, try a different CSP.
-
If partial separation is observed, optimize the mobile phase by varying the ratio of n-hexane to alcohol (e.g., 95:5, 80:20) and the concentration of the additive.
-
Further optimization can be achieved by adjusting the flow rate and temperature.
-
Quantitative Data Summary (Hypothetical Optimized Conditions)
The following table presents hypothetical data for a successful separation to serve as a benchmark.
| Parameter | Condition 1 (Chiralpak® AD-H) | Condition 2 (Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v) | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Retention Time (Enan 1) | 12.5 min | 15.2 min |
| Retention Time (Enan 2) | 14.8 min | 18.1 min |
| Resolution (Rs) | 2.1 | 1.9 |
Visual Troubleshooting and Workflow Diagrams
Caption: Workflow for troubleshooting poor peak resolution.
Caption: General workflow for chiral method development.
Technical Support Center: Method Validation for Cimetidine Sulfoxide Analysis
This technical support center provides guidance and troubleshooting for the validation of analytical methods for cimetidine sulfoxide, in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the core parameters I need to validate for an analytical method for this compound according to ICH guidelines?
A: According to ICH Q2(R1) guidelines, the core validation parameters for a quantitative impurity test like the analysis of this compound include: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), limit of detection (LOD), and robustness.[1][2][3]
Q2: My HPLC system is showing pressure fluctuations during the analysis. What could be the cause and how can I fix it?
A: Pressure fluctuations in your HPLC system can be caused by several factors, including leaks in the system, air bubbles in the pump or mobile phase, or worn pump seals.[4][5] Start by checking for any loose fittings or leaks throughout the system. If no leaks are apparent, degas your mobile phase and purge the pump to remove any trapped air bubbles. If the problem persists, you may need to replace the pump seals.
Q3: I'm observing peak tailing in my chromatograms for this compound. What are the potential causes?
A: Peak tailing can arise from issues such as column degradation, secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH. Ensure your mobile phase is compatible with the sample solvent and consider adjusting the pH to ensure the analyte is in a single ionic form. If the column is old or has been used extensively, it may need to be replaced.
Q4: My retention times are shifting between injections. What should I investigate?
A: Retention time shifts are often indicative of problems with the mobile phase composition, column equilibration, or flow rate stability. Prepare a fresh batch of mobile phase to rule out any inconsistencies in its preparation. Ensure the column is adequately equilibrated before each injection. Also, check the pump for any signs of inconsistent flow rate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High System Pressure | Blockage in the system (e.g., clogged frit, contaminated column). | 1. Reverse flush the column with a strong solvent. 2. Check and clean or replace the inline filter and guard column. 3. Filter all samples and mobile phases before use. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issues, or temperature fluctuations. | 1. Use high-purity, HPLC-grade solvents and reagents. 2. Ensure the detector lamp is functioning correctly and has sufficient lifetime remaining. 3. Use a column oven to maintain a stable temperature. |
| Poor Peak Resolution | Inappropriate mobile phase composition, column overloading, or a degraded column. | 1. Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH). 2. Reduce the injection volume or sample concentration. 3. Replace the analytical column if it has deteriorated. |
| No Peaks Detected | No sample injected, detector issue, or incorrect mobile phase. | 1. Verify the injection process and ensure the sample vial contains the sample. 2. Check the detector settings and connections. 3. Confirm the mobile phase composition is correct for eluting the analyte. |
Experimental Protocols
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Methodology:
-
Prepare a solution of this compound standard.
-
Prepare a solution containing cimetidine (the parent drug) and any other known potential impurities.
-
Prepare a placebo solution containing all the excipients present in the drug product formulation.
-
Spike the placebo solution with the this compound standard.
-
Inject and analyze all prepared solutions using the developed HPLC method.
-
Acceptance Criteria: The peak for this compound in the spiked placebo should be free from interference from other components, and its retention time should match that of the standard solution.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
Methodology:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected range of concentrations (e.g., from the quantitation limit to 120% of the specification limit).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Methodology:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98-102%).
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug product spiked with this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be within an acceptable limit (e.g., ≤ 2%).
Quantitative Data Summary
The following tables summarize typical acceptance criteria and example data for the validation of an HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 0.5 | 1500 |
| 1.0 | 3000 |
| 2.5 | 7500 |
| 5.0 | 15000 |
| 7.5 | 22500 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 4.0 | 3.96 | 99.0% |
| 100% | 5.0 | 5.05 | 101.0% |
| 120% | 6.0 | 5.94 | 99.0% |
| Mean % Recovery | 99.7% |
Table 3: Precision Data
| Precision Type | Sample | %RSD |
| Repeatability | 6 replicate injections | ≤ 2.0% |
| Intermediate Precision | Inter-day, Inter-analyst | ≤ 2.0% |
Visualizations
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Guide to HPLC and HPTLC for Cimetidine Sulfoxide Analysis
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate and efficient quantification of drug metabolites like cimetidine sulfoxide. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose, supported by experimental data from various studies.
Performance Comparison: HPLC vs. HPTLC
The choice between HPLC and HPTLC often depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and throughput. Below is a summary of performance characteristics for each technique in the context of cimetidine and this compound analysis.
| Performance Metric | HPLC | HPTLC |
| Linearity Range | Cimetidine: Up to 10 mg/L[1] this compound: Up to 7.5 mg/L[1] | Cimetidine: 5-50 µ g/spot [2] |
| Accuracy (Recovery) | Cimetidine: 94-103%[1][3] this compound: 93-104% | Cimetidine: 100.39 ± 1.33% |
| Precision (%RSD) | < 5% (Between-run) | Intraday: 0.342-0.590% Interday: 0.874-1.139% |
| Limit of Detection (LOD) | Cimetidine: 0.1 mg/L this compound: 0.05 mg/L | 0.07-0.17 µg/mL |
| Limit of Quantification (LOQ) | 40 ng/mL (for Cimetidine) | 103.162 ng/band |
| Primary Application | Bioanalysis (serum, plasma) | Pharmaceutical dosage forms, stability testing |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for HPLC and HPTLC analysis of this compound.
HPLC Method for Cimetidine and this compound in Serum
This method is designed for the simultaneous determination of cimetidine and its major metabolite, this compound, in serum.
-
Sample Preparation: Solid-phase extraction using a Bond Elut C18 column is employed to extract cimetidine, this compound, and an internal standard from 0.5 mL of serum.
-
Chromatographic System:
-
Column: Ultrasphere C18 reversed-phase column (15 cm x 4.6-mm, 5-µm particle size).
-
Guard Column: 5-cm x 4.6-mm packed with Permaphase ODS (30-µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.02 mol/L acetic acid (120:880 v/v) with the addition of 0.15 mL of diethylamine per 1000 mL. The mobile phase is filtered and degassed.
-
Flow Rate: Not specified.
-
Detection: UV spectrophotometric detector at a fixed wavelength of 229 nm.
-
-
Internal Standard: Ornidazole.
HPTLC Method for Cimetidine in the Presence of its Sulfoxide Derivative
This stability-indicating method is suitable for the determination of cimetidine in the presence of its sulfoxide degradation product.
-
Sample Preparation: For dosage forms, tablets are ground, and the powder is dissolved in a suitable solvent like methanol.
-
Chromatographic System:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (10 x 20 cm).
-
Sample Application: Samples are applied to the plates using a suitable applicator, such as a 25 µL syringe.
-
Mobile Phase: Ethyl acetate–isopropanol–20% ammonia (9 + 5 + 4, v/v).
-
Development: The plate is developed in a chromatographic chamber for a distance of 14–16 cm. The developing time is approximately 20-45 minutes.
-
Detection: Densitometric scanning is performed in absorbance mode at 218 nm.
-
-
Separation: The method achieves separation with Rf values of 0.85 for cimetidine and 0.59 for its sulfoxide derivative.
Visualizing the Analytical Workflow
To better understand the logical flow of both analytical techniques, the following diagram illustrates the key stages from sample preparation to final analysis.
Caption: General workflow for HPLC and HPTLC analysis.
Conclusion
Both HPLC and HPTLC are powerful techniques for the analysis of cimetidine and its sulfoxide metabolite. HPLC, particularly with reversed-phase columns, demonstrates excellent sensitivity and is well-suited for complex biological matrices like serum and plasma. Its automation and reproducibility make it a standard in many laboratories.
HPTLC offers advantages in terms of simplicity, lower solvent consumption, and higher sample throughput, as multiple samples can be analyzed simultaneously on a single plate. It has proven to be a selective and accurate method for the determination of cimetidine in the presence of its sulfoxide derivative, especially in pharmaceutical formulations and for stability studies. The choice between the two will ultimately be guided by the specific analytical problem, available resources, and regulatory requirements.
References
A Comparative Analysis of Cimetidine and Cimetidine Sulfoxide Pharmacokinetics
A comprehensive guide for researchers and drug development professionals on the relative bioavailability and disposition of cimetidine and its primary metabolite, cimetidine sulfoxide.
This guide provides a detailed comparison of the pharmacokinetic profiles of cimetidine, a widely used histamine H2-receptor antagonist, and its major metabolite, this compound. It is important to note that the data presented herein is based on studies involving the administration of cimetidine, with subsequent measurement of both the parent drug and its metabolite. To date, no publicly available studies have investigated the direct oral administration of this compound, precluding a direct comparison of their oral bioavailabilities. The following information summarizes key pharmacokinetic parameters, details the experimental protocols used in seminal studies, and illustrates the metabolic relationship between these two compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for cimetidine and this compound following the administration of cimetidine. These values are derived from studies in subjects with normal renal function.
| Parameter | Cimetidine | This compound | Reference |
| Bioavailability (oral) | ~60-70% | Not available (metabolite) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~45-90 minutes | Variable, dependent on cimetidine metabolism | [1] |
| Elimination Half-Life (t½) | ~2 hours | ~1.7 hours | [3] |
| Route of Elimination | Primarily renal excretion (unchanged drug and metabolites) | Primarily renal excretion | [1] |
| Percentage of IV Cimetidine Dose Excreted as... | 47.3% (unchanged) | 12.8% | |
| Percentage of Oral Cimetidine Dose Excreted as... | ~48% (unchanged in 24h) | Not explicitly quantified in reviewed studies |
Metabolic Pathway
Cimetidine is primarily metabolized in the liver via S-oxidation to form this compound. This metabolic conversion is a key determinant of the pharmacokinetic profile of the metabolite.
Caption: Metabolic conversion of cimetidine to this compound in the liver.
Experimental Protocols
The data presented in this guide are predominantly derived from pharmacokinetic studies in human subjects. Below are generalized methodologies from these key experiments.
Study Design:
Many of the foundational studies on cimetidine pharmacokinetics employed a crossover design where healthy volunteers or patient populations received single intravenous (IV) and oral doses of cimetidine.
Dosing and Administration:
-
Intravenous Administration: A typical IV dose of cimetidine was 200 mg, administered as a bolus injection or a short infusion.
-
Oral Administration: Oral doses of cimetidine typically ranged from 200 mg to 800 mg, administered as tablets or an oral solution.
Biological Sampling:
Blood samples were collected at predetermined time intervals following drug administration. Plasma was separated and stored frozen until analysis. Urine was often collected over a 24-hour period to determine the extent of renal excretion of cimetidine and its metabolites.
Analytical Methods:
Concentrations of cimetidine and this compound in plasma and urine were quantified using validated high-performance liquid chromatography (HPLC) methods.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of cimetidine.
Caption: Workflow of a typical cimetidine pharmacokinetic study.
Summary of Findings
-
Cimetidine Bioavailability: Cimetidine exhibits good but incomplete oral bioavailability, estimated to be in the range of 60-70%. A portion of the oral dose undergoes first-pass metabolism in the liver.
-
This compound Formation: this compound is the major metabolite of cimetidine. Following an intravenous dose of cimetidine, approximately 12.8% is excreted as this compound.
-
Elimination: Both cimetidine and this compound are primarily eliminated by the kidneys. The elimination half-life of this compound is slightly shorter than that of the parent drug in individuals with normal renal function.
-
Renal Impairment: In patients with impaired renal function, the elimination half-lives of both cimetidine and this compound are significantly prolonged.
References
A Comparative Guide to Validated Analytical Methods for Cimetidine Sulfoxide Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of cimetidine sulfoxide, a major metabolite of the H2 receptor antagonist cimetidine. The selection of a suitable analytical method is critical for accurate pharmacokinetic, stability, and quality control studies. This document presents a side-by-side evaluation of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The following table summarizes the key validation parameters for two distinct analytical methods for the determination of cimetidine and its sulfoxide derivative. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | HPTLC-Densitometry Method | HPLC Method |
| Principle | Quantitative densitometric evaluation after separation on a silica gel plate. | Chromatographic separation on a reversed-phase column followed by UV detection. |
| Matrix | Pure drug and pharmaceutical dosage forms.[1][2][3][4] | Serum.[5] |
| Linearity Range | Cimetidine: 5-50 µ g/spot . | Cimetidine: up to 10 mg/L, this compound: up to 7.5 mg/L. |
| Accuracy (% Recovery) | Cimetidine: 100.39 ± 1.33%. | Cimetidine: 94 to 103%, this compound: 93 to 104%. |
| Precision (%RSD) | Not explicitly stated in the provided abstracts. | Between-run precision of less than 5% coefficient of variation for both compounds. |
| Limit of Detection (LOD) | Not explicitly stated in the provided abstracts. | Cimetidine: 0.1 mg/L, this compound: 0.05 mg/L. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided abstracts. | Not explicitly stated, but the linearity range starts above the LOD. |
| Specificity | The method is selective for the determination of cimetidine in the presence of its sulfoxide derivative. | No interference from other tested drugs or endogenous substances in serum was detected. |
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry Method
This method is suitable for the analysis of cimetidine and this compound in pure form and pharmaceutical preparations.
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel plates (10 x 20 cm).
-
Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
-
Development Time: Approximately 20 minutes.
-
Detection: Densitometric evaluation with peak areas recorded at 218 nm.
-
Rf Values: Cimetidine: 0.85, this compound: 0.59.
-
-
Standard and Sample Preparation:
-
Standard solutions of cimetidine are prepared in appropriate concentrations.
-
For dosage forms, a quantity of the powdered tablets or capsules equivalent to a specific amount of the drug is extracted with a suitable solvent, filtered, and diluted to the desired concentration.
-
-
Validation Procedure:
-
Linearity: The relationship between the concentration and the corresponding peak area is plotted over the specified range.
-
Accuracy: Determined by the recovery of a known amount of standard drug spiked into the sample. The mean recovery for cimetidine was found to be 100.39 ± 1.33%.
-
Specificity: The ability of the method to separate and quantify the analyte of interest in the presence of its degradation product (sulfoxide) is confirmed by the distinct Rf values.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the simultaneous determination of cimetidine and this compound in serum.
-
Chromatographic Conditions:
-
Stationary Phase: Reversed-phase C18 analytical column.
-
Mobile Phase: The specific mobile phase composition is not detailed in the provided abstract, but it is recycled to enhance column stability and reduce solvent costs.
-
Detection: UV detection at 229 nm.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Cimetidine, this compound, and an internal standard (ornidazole) are extracted from 0.5 mL of serum using a Bond Elut C18 analytical column.
-
-
Validation Procedure:
-
Linearity: Cimetidine and this compound demonstrated linearity up to 10 mg/L and 7.5 mg/L, respectively.
-
Accuracy: Absolute recoveries were reported as 94 to 103% for cimetidine and 93 to 104% for this compound.
-
Precision: The between-run precision was less than a 5% coefficient of variation for both compounds.
-
Limit of Detection (LOD): The minimum detection limit was 0.1 mg/L for cimetidine and 0.05 mg/L for this compound.
-
Specificity: The method showed no interference from other tested drugs or endogenous substances in serum.
-
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of a typical analytical method validation process, ensuring the reliability and accuracy of the results.
Caption: Workflow of the analytical method validation process.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Cimetidine Sulfoxide Assays
For drug development professionals and scientists, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of cimetidine sulfoxide assays, a critical step when analytical testing is transferred between sites. By presenting detailed experimental protocols, data comparison tables, and visual workflows, this guide aims to facilitate a seamless and robust validation process.
Cimetidine, a histamine H2-receptor antagonist, is metabolized in the body to form this compound. Accurate measurement of this metabolite is often crucial in pharmacokinetic and toxicokinetic studies. When these studies involve multiple laboratories, a thorough cross-validation of the analytical methods is necessary to ensure that the data generated is comparable and reliable, regardless of the testing location.[1][2][3]
Experimental Protocols
Two common analytical methods for the quantification of cimetidine and its metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below are representative protocols for each method.
1. HPLC-UV Method
This method is often used for its simplicity and accessibility.
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., ranitidine).[4]
-
Alkalinize the sample with a suitable buffer.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[5]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 228 nm.
-
2. LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it suitable for lower concentration levels.
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further processed.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a combination of aqueous (e.g., water with 0.1% formic acid) and organic (e.g., acetonitrile with 0.1% formic acid) mobile phases.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizing the Workflow and Biological Pathway
To better illustrate the processes involved, the following diagrams outline the cross-validation workflow and the biological pathway of cimetidine.
Data Presentation for Cross-Validation
The following tables summarize the kind of quantitative data that should be generated and compared during a cross-validation study. The values presented are hypothetical but representative of a typical bioanalytical assay.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 5 ng/mL | As per protocol |
| Intra-day Precision (%CV) | ≤ 5% | ≤ 4% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 6% | ≤ 5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5% to +4% | -3% to +3% | Within ±15% (±20% at LLOQ) |
Table 2: Cross-Validation of Quality Control (QC) Samples
This table compares the mean concentrations of QC samples as determined by each laboratory.
| QC Level | Nominal Conc. (ng/mL) | Lab A Measured Conc. (ng/mL) | Lab B Measured Conc. (ng/mL) | % Difference |
| Low QC | 150 | 145 | 152 | -4.7% |
| Medium QC | 1500 | 1480 | 1510 | -2.0% |
| High QC | 4000 | 4050 | 3980 | +1.8% |
The % Difference is calculated as: ((Lab A - Lab B) / mean(Lab A, Lab B)) * 100
Conclusion
A successful cross-validation of this compound assays between laboratories hinges on meticulous planning, adherence to a common protocol, and a thorough statistical analysis of the generated data. By establishing and meeting predefined acceptance criteria, researchers can ensure the interchangeability of analytical results, thereby maintaining the integrity and validity of their research findings. This guide provides a foundational framework to achieve that consistency.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a simplified method for determination of cimetidine in human plasma and urine by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Cimetidine Sulfoxide and Ranitidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical methodologies for the quantification of cimetidine sulfoxide and ranitidine sulfoxide, the primary metabolites of the widely used H2 receptor antagonists, cimetidine and ranitidine. Understanding the nuances of these analytical methods is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document outlines key performance characteristics, experimental protocols, and visual workflows for the analysis of these two compounds.
Overview of Analytical Approaches
The determination of this compound and ranitidine sulfoxide in biological matrices and pharmaceutical formulations primarily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly employed method for both metabolites, offering a balance of sensitivity, specificity, and accessibility. Furthermore, High-Performance Thin-Layer Chromatography (HPTLC) has been utilized for the simultaneous analysis of the parent drugs and their sulfoxide metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods used for this compound and ranitidine sulfoxide.
Table 1: HPLC Method for this compound in Serum [1][2]
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatography with UV detection |
| Matrix | Serum |
| Extraction Method | Solid-Phase Extraction (Bond Elut C18) |
| Wavelength (λmax) | 229 nm |
| Linearity Range | Up to 7.5 mg/L |
| Minimum Detection Limit (LOD) | 0.05 mg/L |
| Absolute Recovery | 93% to 104% |
| Between-Run Precision (CV) | < 5% |
Table 2: HPTLC Method for Cimetidine and Ranitidine in the Presence of Their Sulfoxide Derivatives [3]
| Parameter | Cimetidine | Ranitidine |
| Instrumentation | High-Performance Thin-Layer Chromatography with Densitometric Evaluation | High-Performance Thin-Layer Chromatography with Densitometric Evaluation |
| Stationary Phase | Silica gel plates (10 x 20 cm) | Silica gel plates (10 x 20 cm) |
| Mobile Phase | Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v) | Ethyl acetate-methanol-20% ammonia (10 + 2 + 2, v/v) |
| Wavelength (λmax) | 218 nm | 313 nm |
| Linearity Range | 5-50 µ g/spot | 2-20 µ g/spot |
| Mean Recovery | 100.39% ± 1.33% | 100.09% ± 0.69% |
| Rf Value (Parent Drug) | 0.85 | 0.56 |
| Rf Value (Sulfoxide) | 0.59 | 0.33 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Serum[1][2]
This protocol details a method for the simultaneous determination of cimetidine and this compound in serum.
1. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of serum, add the internal standard (ornidazole).
- Condition a Bond Elut C18 solid-phase extraction column.
- Load the serum sample onto the column.
- Wash the column to remove interfering substances.
- Elute cimetidine and this compound from the column.
- Evaporate the eluate to dryness under reduced pressure.
- Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: Ultrasphere C18 reversed-phase column.
- Mobile Phase: A recycled mixture suitable for the separation.
- Detection: UV detection at 229 nm.
- Internal Standard: Ornidazole.
3. Quantification:
- Construct a calibration curve using standards of known concentrations.
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Stability-Indicating HPLC Method for Ranitidine and its Degradation Products (including Ranitidine Sulfoxide)
This protocol is adapted from a stability-indicating method designed to separate ranitidine from its impurities and degradation products, including the sulfoxide.
1. Sample Preparation:
- For drug substance: Accurately weigh and dissolve the sample in a suitable diluent.
- For dosage forms: Crush tablets or take a known volume of liquid formulation, and extract the active ingredient with a suitable solvent.
- Filter the sample solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm).
- Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both ranitidine and its sulfoxide have adequate absorbance (e.g., 230 nm).
3. Forced Degradation Studies (for method validation):
- Expose the ranitidine sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, including the sulfoxide.
- Analyze the stressed samples to ensure the method can effectively separate the main peak from all degradation product peaks.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for HPTLC analysis of cimetidine and ranitidine.
References
Cimetidine vs. Cimetidine Sulfoxide: A Comparative Analysis of CYP450 Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Cimetidine, a well-known H2 receptor antagonist, is a potent inhibitor of several key cytochrome P450 (CYP) enzymes, a characteristic that underpins many of its clinically significant drug-drug interactions. Its principal metabolite, cimetidine sulfoxide, has been investigated to determine its own potential for CYP inhibition. This guide provides a comparative overview of the inhibitory effects of cimetidine and its sulfoxide metabolite on major CYP isoforms, supported by available experimental data and methodologies.
Executive Summary
Experimental evidence demonstrates that cimetidine is a broad-spectrum inhibitor of various CYP enzymes, with the most pronounced effects on CYP1A2, CYP2C19, CYP2D6, and CYP3A4. In stark contrast, its major metabolite, this compound, exhibits significantly weaker to negligible inhibitory activity against these enzymes. This substantial difference in inhibitory potential indicates that the drug-drug interaction risk associated with cimetidine is primarily attributable to the parent drug and not its sulfoxide metabolite.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the inhibitory potency of cimetidine against key CYP450 isoforms. Data for this compound is largely qualitative, with research indicating it has the lowest binding affinity among related compounds and is considered a poor inhibitor.[1]
| Compound | CYP Isoform | Test System | Inhibition Parameter | Value (µM) |
| Cimetidine | CYP1A2 | Human Liver Microsomes | K_i | 15 - 75 |
| CYP2C9 | Human Liver Microsomes | K_i | 100 - 500 | |
| CYP2C19 | Human Liver Microsomes | K_i | 40 - 120 | |
| CYP2D6 | Human Liver Microsomes | K_i | 38 - 103[2] | |
| CYP3A4 | Human Liver Microsomes | K_i | 138 - 460 | |
| This compound | Various | Comparative Binding Studies | Binding Affinity | Very Low[1] |
Note: K_i (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximal inhibition. Lower values indicate greater potency. The ranges provided reflect the variability observed across different studies and experimental conditions.
Mechanism of Inhibition
Cimetidine's inhibitory action primarily stems from the binding of the nitrogen atom in its imidazole ring to the heme iron of the cytochrome P450 enzyme, thereby competitively inhibiting the binding of other substrates.[3] For some isoforms, such as CYP2D6, a mechanism-based inhibition has also been proposed, where a reactive metabolite of cimetidine forms a stable, inactive complex with the enzyme.
dot
Caption: Cimetidine's mechanism of CYP450 inhibition.
Experimental Protocols
The determination of CYP450 inhibition is typically conducted using in vitro assays with human liver microsomes, which are rich in these enzymes.
Objective: To determine the concentration-dependent inhibition of specific CYP450 isoforms by a test compound (e.g., cimetidine, this compound).
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (cofactor for CYP activity)
-
Test compounds (cimetidine, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A master mix is prepared containing human liver microsomes, the NADPH regenerating system, and the specific CYP substrate in the incubation buffer.
-
Incubation: The master mix is pre-warmed to 37°C. The reaction is initiated by adding the test compound at various concentrations. A control incubation with the vehicle solvent is also performed.
-
Termination: After a specified incubation time (e.g., 10-30 minutes), the reaction is stopped by adding the quenching solution. This solution also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite of interest, is collected.
-
Analysis: The formation of the specific metabolite is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated using non-linear regression analysis.
dot
Caption: A typical workflow for a CYP450 inhibition assay.
Conclusion
The available data clearly indicates that cimetidine is a significant inhibitor of multiple CYP450 enzymes, a property that must be considered in clinical practice to avoid adverse drug interactions. Conversely, its sulfoxide metabolite demonstrates markedly lower inhibitory potential. For drug development professionals, this highlights the importance of evaluating the pharmacological activity of major metabolites to accurately predict the overall drug interaction profile of a new chemical entity. While cimetidine's interactions are well-documented, the minimal inhibitory capacity of its sulfoxide metabolite suggests that this particular metabolic pathway serves as a detoxification route in terms of CYP-mediated drug interactions.
References
comparative study of cimetidine metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of cimetidine, a widely used histamine H2-receptor antagonist, across various species, including humans, rats, dogs, and monkeys. Understanding the species-specific differences in drug metabolism is crucial for preclinical drug development and the accurate extrapolation of animal data to human clinical outcomes. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support research and development in this area.
Executive Summary
Cimetidine metabolism exhibits significant variation across different species. In humans, a substantial portion of the drug is excreted unchanged in the urine, with N'-glucuronide conjugation and sulfoxidation being the primary metabolic routes. In contrast, sulfoxidation is the predominant metabolic pathway in rats and dogs. While comprehensive quantitative data for monkeys remains limited in publicly available literature, existing research on related compounds suggests potential similarities to either human or canine metabolic profiles. These differences underscore the importance of selecting appropriate animal models in preclinical studies of cimetidine and its analogs.
Data Presentation: Quantitative Comparison of Cimetidine Metabolism
The following tables summarize the key pharmacokinetic parameters and the urinary excretion profiles of cimetidine and its major metabolites across humans, rats, and dogs. Data for monkeys is not extensively available in the current literature.
Table 1: Comparative Pharmacokinetic Parameters of Cimetidine
| Parameter | Human | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 60 - 70%[1] | ~48% | ~75%[1][2] | Data Not Available |
| Plasma Half-life (hours) | ~2[1] | ~1[1] | ~1.6 - 2.1 | Data Not Available |
| Plasma Protein Binding (%) | ~20% | Data Not Available | Data Not Available | Data Not Available |
| Systemic Clearance | ~500 - 600 mL/min | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Urinary Excretion of Cimetidine and its Metabolites (% of Administered Dose)
| Compound | Human | Rat | Dog | Monkey |
| Unchanged Cimetidine | 40 - 80% (oral/IV) | Major component | Major component | Data Not Available |
| Cimetidine Sulfoxide | 10 - 15% | Principal metabolite | Principal metabolite | Data Not Available |
| Hydroxymethyl Cimetidine | ~4% | Minor metabolite | Minor metabolite | Data Not Available |
| Cimetidine N'-glucuronide | Tentatively identified as a major conjugate | Not reported as major | Not reported as major | Data Not Available |
Metabolic Pathways and Experimental Workflow
The metabolic fate of cimetidine primarily involves oxidation and conjugation reactions. The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying cimetidine metabolism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the study of cimetidine metabolism.
In Vivo Animal Study Protocol (Rat Model)
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Drug Administration: Cimetidine is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage or intravenous injection at a specified dose.
-
Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose. The volume of urine is recorded.
-
Blood: Blood samples are collected via tail vein or cardiac puncture at various time points into heparinized tubes. Plasma is separated by centrifugation.
-
-
Sample Storage: All biological samples are stored at -80°C until analysis.
Analytical Method for Cimetidine and Metabolites in Urine (HPLC-MS/MS)
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a 100 µL aliquot of urine, add an internal standard solution.
-
Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the prepared sample is injected.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of cimetidine and its metabolites, monitoring specific precursor-to-product ion transitions.
-
-
Quantification: A calibration curve is generated using standard solutions of cimetidine and its metabolites of known concentrations. The concentration of the analytes in the urine samples is determined by comparing their peak areas to the calibration curve.
Concluding Remarks
The metabolism of cimetidine shows clear species-dependent differences, particularly in the primary metabolic pathways. While sulfoxidation is dominant in preclinical species like rats and dogs, humans exhibit a more complex profile with significant renal excretion of the parent drug and the formation of an N'-glucuronide conjugate. The lack of comprehensive data in non-human primates highlights a critical gap in the comparative understanding of cimetidine metabolism and warrants further investigation to refine the selection of appropriate animal models for predicting human pharmacokinetics and drug-drug interactions. The provided data and protocols serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
Cimetidine Sulfoxide as a Biomarker for Cimetidine Exposure: A Comparative Guide
Introduction
Monitoring the systemic exposure to the H2-receptor antagonist cimetidine is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly in vulnerable populations such as patients with renal impairment. While direct measurement of the parent drug is the most straightforward approach, the analysis of its metabolites can offer valuable insights into an individual's metabolic capacity and overall drug handling. This guide provides a comparative validation of cimetidine sulfoxide as a primary biomarker for cimetidine exposure, weighing its performance against other potential biomarkers, including unchanged cimetidine and its other metabolites.
Cimetidine is primarily metabolized in the liver to this compound, hydroxymethylcimetidine, and guanylurea cimetidine.[1] The principal metabolite is this compound, formed through the oxidation of the side-chain sulfur.[1] This guide will delve into the experimental data supporting the use of this compound as a reliable indicator of cimetidine exposure and provide detailed methodologies for its quantification.
Comparative Analysis of Biomarkers for Cimetidine Exposure
The ideal biomarker for drug exposure should be readily measurable, exhibit a strong correlation with the administered dose and systemic exposure of the parent drug, and provide a stable and reliable signal. Here, we compare unchanged cimetidine, this compound, and other metabolites as potential biomarkers.
Table 1: Comparison of Potential Biomarkers for Cimetidine Exposure
| Biomarker | Percentage of Excreted Dose (Intravenous) | Plasma Half-Life (Normal Renal Function) | Key Advantages | Key Disadvantages |
| Unchanged Cimetidine | ~47.3%[2] | ~2.0 hours[2] | Direct measure of parent drug exposure. | Shorter half-life may not reflect cumulative exposure over a dosing interval. |
| This compound | ~12.8%[2] | ~1.7 hours | Major metabolite, reflecting metabolic activity. | Plasma concentrations can be significantly affected by renal function, potentially complicating interpretation. |
| Hydroxymethylcimetidine | Minor metabolite | Data not readily available | May provide insights into specific metabolic pathways. | Lower concentrations may be challenging to quantify accurately. |
| Guanylurea Cimetidine | Minor metabolite | Data not readily available | Very low abundance, making it an unreliable biomarker. |
Experimental Validation of this compound as a Biomarker
The validation of this compound as a biomarker hinges on the ability to accurately and reliably quantify its concentration in biological matrices and the correlation of these concentrations with cimetidine exposure.
Analytical Methodologies
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for the simultaneous quantification of cimetidine and its metabolites.
Table 2: Performance Characteristics of an HPLC-UV Method for Cimetidine and this compound Quantification
| Parameter | Cimetidine | This compound |
| Recovery | 94 - 103% | 93 - 104% |
| Linearity | Up to 10 mg/L | Up to 7.5 mg/L |
| Between-Run Precision (CV) | < 5% | < 5% |
| Limit of Detection (LOD) | 0.1 mg/L | 0.05 mg/L |
Data sourced from a study on the quantitation of cimetidine and this compound in serum.
Experimental Protocol: Quantification of Cimetidine and this compound in Serum by HPLC-UV
This protocol outlines a typical solid-phase extraction and HPLC-UV method for the simultaneous determination of cimetidine and this compound in serum.
1. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of serum, add an internal standard (e.g., a structurally similar compound not present in the sample).
- Condition a C18 solid-phase extraction cartridge with methanol followed by water.
- Load the serum sample onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute cimetidine and this compound with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analysis:
- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at a wavelength where both cimetidine and this compound have significant absorbance (e.g., 228 nm).
- Quantification: Create a calibration curve using standards of known concentrations of cimetidine and this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Metabolic Pathway and Biomarker Generation
The formation of this compound is a key step in the metabolism of cimetidine. Understanding this pathway is essential for interpreting the biomarker data.
Caption: Metabolic pathways of cimetidine.
Experimental Workflow for Biomarker Validation
The process of validating a biomarker for drug exposure involves a series of well-defined steps, from initial discovery to clinical application.
Caption: Workflow for biomarker validation.
Conclusion
This compound serves as a viable biomarker for cimetidine exposure, offering a reflection of the metabolic conversion of the parent drug. Its status as the major metabolite makes it a readily detectable and quantifiable analyte. However, it is crucial to consider the patient's renal function, as impaired clearance can lead to elevated plasma concentrations of the sulfoxide, potentially confounding the interpretation of cimetidine exposure.
For a comprehensive assessment of cimetidine exposure, the concurrent measurement of both unchanged cimetidine and this compound is recommended. This dual approach provides a more complete picture, capturing both the administered drug and its primary metabolic fate. While other metabolites like hydroxymethylcimetidine exist, their lower abundance makes them less suitable as primary biomarkers for routine therapeutic drug monitoring. The robust and validated analytical methods available for cimetidine and this compound further support their combined use in clinical and research settings.
References
A Comparative Analysis of the Pharmacokinetic Profiles of H2 Blocker Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the metabolites of four commonly used histamine H2-receptor antagonists (H2 blockers): cimetidine, ranitidine, famotidine, and nizatidine. The information presented is intended to support research and development efforts in the field of gastroenterology and pharmacology.
Executive Summary
H2 blockers are a class of drugs that decrease gastric acid production. They are primarily metabolized in the liver, leading to the formation of various metabolites. Understanding the pharmacokinetic profiles of these metabolites is crucial for a complete assessment of the drugs' disposition and potential for drug-drug interactions. This guide summarizes the available quantitative data, details the experimental methodologies used for their characterization, and provides a visual representation of the H2 receptor signaling pathway.
Data Presentation: Pharmacokinetic Parameters of H2 Blocker Metabolites
The following table summarizes the key pharmacokinetic parameters for the known metabolites of cimetidine, ranitidine, famotidine, and nizatidine. It is important to note that comprehensive pharmacokinetic data for some metabolites are limited in the available literature.
| Parent Drug | Metabolite | Elimination Half-life (t½) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Percentage of Dose Excreted | Notes |
| Cimetidine | Cimetidine Sulfoxide | 1.7 h (normal renal function)[1]; 5.3 - 14.4 h (renal impairment) | Data not available | Data not available | ~12.8% (intravenous dose)[1] | Major metabolite of cimetidine[2]. |
| Hydroxycimetidine | Data not available | Data not available | Data not available | Data not available | A minor metabolite of cimetidine[2]. | |
| Guanylurea Cimetidine | Data not available | Data not available | Data not available | Data not available | Formed by hydrolytic cleavage[3]. | |
| Ranitidine | Ranitidine N-oxide | Data not available | Data not available | Data not available | <4% | Principal metabolite in urine. |
| Ranitidine S-oxide | Data not available | Data not available | Data not available | ~1% | ||
| Desmethylranitidine | Data not available | Data not available | Data not available | ~1% | ||
| Famotidine | Famotidine S-oxide | Data not available | Data not available | Data not available | Data not available | The only identified metabolite in humans. |
| Nizatidine | N2-monodesmethylnizatidine | Data not available | Data not available | ~15% of parent drug AUC in children | ~7% | Possesses H2-receptor antagonist activity, approximately 60% as active as nizatidine. |
| Nizatidine N2-oxide | Data not available | Data not available | Data not available | <5% | ||
| Nizatidine S-oxide | Data not available | Data not available | Data not available | <6% |
Experimental Protocols
The determination of the pharmacokinetic profiles of H2 blockers and their metabolites typically involves the following key experimental steps:
Study Design and Dosing
-
Subjects: Healthy volunteers or specific patient populations are recruited.
-
Dosing: A single or multiple doses of the H2 blocker are administered orally or intravenously.
-
Sample Collection: Blood samples are collected at predetermined time points over a specified period (e.g., 24 hours) to capture the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites. Urine samples are also often collected to determine the extent of renal excretion.
Sample Preparation
-
Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum.
-
Extraction: The drug and its metabolites are extracted from the plasma/serum or urine. Common techniques include:
-
Protein Precipitation: A solvent like acetonitrile or perchloric acid is added to the plasma sample to precipitate proteins, leaving the drug and metabolites in the supernatant.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, methylene chloride) to selectively extract the compounds of interest.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analytes, which are then eluted with a suitable solvent.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a widely used technique to separate, identify, and quantify the parent drug and its metabolites in biological samples.
-
Instrumentation: An HPLC system consists of a pump, an injector, a column, a detector (commonly UV-Vis), and a data acquisition system.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used to elute the compounds from the column. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution).
-
Detection: The concentration of the separated compounds is measured by a UV-Vis detector at a specific wavelength.
-
-
Quantification: The concentration of the drug and its metabolites is determined by comparing the peak areas from the samples to those of known concentration standards. An internal standard is often used to improve the accuracy and precision of the method.
Pharmacokinetic Analysis
-
Non-compartmental Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental methods.
Mandatory Visualization
Histamine H2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H2 receptor, which is the primary target of H2 blockers.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the general workflow for determining the pharmacokinetic profile of H2 blocker metabolites.
References
Safety Operating Guide
Navigating the Disposal of Cimetidine Sulfoxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of cimetidine sulfoxide, a metabolite of the H2-receptor antagonist cimetidine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material and clean the area with an appropriate absorbent material.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for pharmaceutical waste.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While not specifically listed as a hazardous waste, its pharmacological activity and the potential hazards of the parent compound warrant careful consideration.
-
Consult Regulations: Review regulations from the Environmental Protection Agency (EPA) and local authorities to determine the appropriate waste classification.
Step 2: Segregation and Storage
-
Dedicated Waste Container: Place all this compound waste, including any contaminated materials, into a clearly labeled, sealed, and leak-proof container.
-
Labeling: The label should include the chemical name ("this compound Waste"), the date, and any relevant hazard warnings.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][2][3] These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Documentation: Maintain a record of all disposed chemical waste, including the name of the compound, quantity, date of disposal, and the name of the disposal company.
Step 4: Do NOT Dispose Down the Drain or in Regular Trash
-
Environmental Impact: Improper disposal of pharmaceutical waste can lead to environmental contamination and potential harm to aquatic life and ecosystems.
-
Regulatory Compliance: Disposing of chemical waste down the drain or in the regular trash is a violation of environmental regulations.
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound is available, the following table summarizes the key recommendations from the Safety Data Sheets of the parent compound, cimetidine.
| Parameter | Recommendation | Source |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | |
| Regulatory Compliance | Follow all applicable federal, state, and local regulations. | |
| Spill Cleanup | Use appropriate tools to place spilled solid in a convenient waste disposal container. |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Cimetidine sulfoxide
Essential Safety and Handling of Cimetidine Sulfoxide
Disclaimer: The following operational and disposal plans are based on the safety data for Cimetidine. This compound is suspected of causing cancer and may damage fertility or the unborn child.[4] All handling should be conducted with the utmost caution, adhering to the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific health hazards that necessitate stringent safety protocols.[4] The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring personal safety in the laboratory.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement |
| Carcinogenicity | H351: Suspected of causing cancer |
| Reproductive Toxicity | H360: May damage fertility or the unborn child |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child |
Source: PubChem CID 62949
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in poorly ventilated areas or when dust generation is likely. A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are required in dusty conditions or when handling solutions. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory coat or work uniform | To prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound. This involves careful preparation, handling, and post-handling procedures.
Preparation:
-
Review Safety Data: Before beginning any work, thoroughly review this guide and any available safety information.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.
-
Emergency Preparedness: An eyewash station and safety shower should be in close proximity to the handling area.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 2.
-
Minimize Dust: Handle the solid form of this compound carefully to avoid generating dust. Use techniques such as gentle scooping and weighing on tared paper within a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If using an organic solvent, ensure it is compatible with the fume hood and other laboratory equipment.
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing. In case of accidental contact, follow the first aid measures outlined in Table 3.
-
No Personal Items: Do not eat, drink, or smoke in the handling area.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Table 3: First Aid Measures in Case of Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse opened eyes for several minutes under running water. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weigh papers, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of contents and containers at an approved waste disposal plant.
-
Do not dispose of waste into the sewer system.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
